3,5,6-Trichloro-1,2,4-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trichloro-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKUFWFVZIIVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482953 | |
| Record name | 3,5,6-Trichloro-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-41-6 | |
| Record name | 3,5,6-Trichloro-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6-trichloro-1,2,4-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3,5,6-Trichloro-1,2,4-triazine: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a key heterocyclic compound. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of novel bioactive molecules.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] Its molecular structure consists of a 1,2,4-triazine ring substituted with three chlorine atoms at positions 3, 5, and 6.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃Cl₃N₃ | [3][4] |
| Molecular Weight | 184.41 g/mol | [1][4] |
| CAS Number | 873-41-6 | [1][4] |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | 337.3 ± 45.0 °C (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [5] |
| InChIKey | YHKUFWFVZIIVDL-UHFFFAOYSA-N | [1] |
| SMILES | C1(=C(N=NC(=N1)Cl)Cl)Cl | [1] |
Experimental Protocols
A common synthetic route to this compound involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[3]
Materials:
-
5-bromo-6-azauracil
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
N,N-diethylaniline
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.
-
The reaction mixture is stirred at 120 °C for 5 hours.
-
After the reaction is complete, the excess solvent is removed by evaporation.
-
The residue is extracted several times with carbon tetrachloride.
-
The solvent from the combined extracts is evaporated, yielding an oily residue.
-
The oily residue is solidified by cooling in a refrigerator to yield this compound. The reported yield is approximately 78%.[3]
This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. This allows for the sequential substitution of the chlorine atoms. A general protocol, adapted from procedures for the related 2,4,6-trichloro-1,3,5-triazine, is as follows.[6]
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure for Monosubstitution:
-
Dissolve this compound in DCM and cool the solution to 0 °C.
-
Add the nucleophile (1 equivalent) to the stirring solution.
-
Add DIEA (1 equivalent) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with water to remove salts.
-
The organic layer is dried and the solvent evaporated to yield the monosubstituted product.
Further substitutions can be achieved by reacting the monosubstituted product with a second nucleophile, often at a higher temperature (e.g., room temperature or gentle heating).
Role in Drug Development and Signaling Pathways
This compound itself is not known to be directly involved in biological signaling pathways. Instead, its significance in drug development lies in its utility as a scaffold for the synthesis of a diverse range of bioactive molecules.[7] The reactivity of the chlorine atoms allows for the introduction of various functional groups, leading to the creation of libraries of compounds for screening against different biological targets.
Derivatives of the 1,2,4-triazine core have been investigated for a variety of therapeutic applications, and some have been shown to interact with specific signaling pathways:
-
Adenosine A₂A Receptor Antagonists: Certain 1,2,4-triazine derivatives have been identified as potent and selective antagonists of the adenosine A₂A receptor, which is a target for the treatment of Parkinson's disease.[8]
-
NLRP3 Inflammasome Inhibition: Novel 1,2,4-triazine derivatives have been developed as inhibitors of the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases.[9]
-
Hedgehog Signaling Pathway Inhibition: Fused 1,2,4-triazine derivatives have been explored as inhibitors of the hedgehog signaling pathway, which is often dysregulated in cancer.
-
Anticancer Agents: The 1,2,4-triazine scaffold is a cornerstone in the design of novel anticancer agents, including inhibitors of Focal Adhesion Kinase (FAK).[7]
References
- 1. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 873-41-6 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. This compound | 873-41-6 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of trichloro-1,2,4-triazine
An In-depth Technical Guide to Trichloro-1,2,4-triazine
Introduction
Trichloro-1,2,4-triazine is a halogenated heterocyclic compound featuring a six-membered ring with three nitrogen atoms and three chlorine substituents. Its chemical structure, characterized by an electron-deficient aromatic system, renders it a highly reactive and versatile building block in organic synthesis. The presence of three chlorine atoms makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and sequential introduction of various functional groups.[1] This property has made it a valuable intermediate in the synthesis of a diverse range of substituted 1,2,4-triazine derivatives, which are explored for applications in medicinal chemistry, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and key experimental protocols related to trichloro-1,2,4-triazine for researchers and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3,5,6-trichloro-1,2,4-triazine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 873-41-6 | [4][5] |
| Molecular Formula | C₃Cl₃N₃ | [3][4][6] |
| Molecular Weight | 184.41 g/mol | [3][4][6] |
| Appearance | Oily residue that solidifies upon cooling | [7] |
| Melting Point | 57-60 °C | [7] |
| SMILES | C1(=C(N=NC(=N1)Cl)Cl)Cl | [3] |
| InChI | InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | [3] |
| LogP | 1.8318 | [4] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Chemical Reactivity and Mechanisms
The reactivity of trichloro-1,2,4-triazine is dominated by the electrophilic nature of its carbon atoms, which is a direct consequence of the electron-withdrawing effects of both the ring nitrogen atoms and the chlorine substituents.[1]
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for trichloro-1,2,4-triazine is nucleophilic aromatic substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second step, aromaticity is restored by the elimination of a chloride ion.[8]
A key feature of the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is that the three chlorine atoms can be substituted sequentially by controlling the reaction temperature.[9] The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures (above 60 °C).[10] This is because each substitution adds a less electronegative group to the ring, reducing the electrophilicity of the remaining carbon atoms and thus decreasing the reactivity towards subsequent substitutions.[9] This principle of sequential, temperature-controlled substitution is a powerful tool in combinatorial chemistry and drug design.[11][12]
Inverse Electron-Demand Diels-Alder Reactions
As an electron-deficient system, trichloro-1,2,4-triazine can participate in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles, such as alkenes and dienes.[13] In this type of cycloaddition, the triazine acts as the diene. The initial [4+2] cycloaddition product is typically unstable and undergoes a retro-Diels-Alder reaction, losing a molecule of nitrogen (N₂) to form a dihydropyridine intermediate. This intermediate can then rearomatize to a substituted pyridine derivative.[13] This reactivity provides a synthetic route to highly functionalized pyridine rings.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis.[5][7]
-
Materials:
-
5-bromo-6-azauracil (18 g, 93.75 mmol)
-
Phosphorus oxychloride (150 ml)
-
Phosphorus pentachloride (39.2 g, 188 mmol)
-
N,N-diethylaniline (38 ml, 240 mmol)
-
Carbon tetrachloride
-
-
Procedure:
-
To a suspension of 5-bromo-6-azauracil in phosphorus oxychloride, add phosphorus pentachloride and N,N-diethylaniline.
-
Heat the mixture with stirring at 120°C for 5 hours.
-
After the reaction period, cool the mixture and evaporate the excess solvent under reduced pressure.
-
Extract the resulting residue multiple times with carbon tetrachloride.
-
Combine the organic extracts and evaporate the solvent to yield an oily residue.
-
Place the residue in a refrigerator to induce solidification.
-
The expected yield of this compound is approximately 13 g (78%).[7]
-
General Protocol for Monosubstitution (First Chlorine)
This protocol is based on methodologies for the analogous 2,4,6-trichloro-1,3,5-triazine.[8][12]
-
Materials:
-
Trichloro-1,2,4-triazine (1.0 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Nucleophile (e.g., an amine, alcohol, or thiol) (1.0 eq)
-
Base (e.g., Diisopropylethylamine - DIEA) (1.0 eq)
-
-
Procedure:
-
Dissolve trichloro-1,2,4-triazine in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired nucleophile (1.0 eq) to the stirring solution.
-
Add the base (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove base salts.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the monosubstituted product.
-
Applications in Drug Development
The 1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] While trichloro-1,2,4-triazine is primarily a reactive intermediate, the derivatives synthesized from it have shown significant therapeutic potential.
-
Kinase Inhibitors: Many 1,2,4-triazine derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[15] By targeting specific kinases, these compounds can interfere with signaling pathways essential for tumor growth and survival.[15]
-
Antimicrobial Agents: The 1,2,4-triazine core is found in antibiotics such as Ceftriaxone, which contains a 1,2,4-triazinone moiety and exhibits broad-spectrum antibacterial activity.[15]
-
Antifungal Agents: Derivatives are being investigated for their ability to inhibit enzymes like lanosterol 14-demethylase (CYP51) in Candida albicans, a key target for antifungal drugs.[16]
-
Antiviral and Antiparasitic Activity: Various compounds based on this scaffold have been screened for activity against viruses like HIV and parasites responsible for diseases like leishmaniasis.[2][14]
Safety and Handling
Trichloro-1,2,4-triazine is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17] Handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]
-
Inhalation/Contact: Avoid breathing dust, vapors, or mist.[17] Avoid contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with soap and water.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.[20]
-
Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, earth) and dispose of it in accordance with local regulations.[21] Do not use combustible materials like sawdust.[21]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[17] Firefighters should wear self-contained breathing apparatus.[17]
References
- 1. This compound | 873-41-6 | Benchchem [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 873-41-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 13. Diels–Alder reactions of trichloro-1,2,4-triazine: intramolecular additions with 1,5 and 1,6 dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3,5,6-Trichloro-1,2,4-triazine (CAS No. 873-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a highly reactive heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and core reactivity, with a particular focus on its role as a versatile building block for the development of novel therapeutic agents. Experimental protocols for its synthesis and key reactions are provided, alongside visualizations of its chemical behavior and its relevance in targeting cancer-related signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound characterized by a triazine core substituted with three chlorine atoms. These electron-withdrawing groups render the triazine ring highly electrophilic, which is the basis of its utility in chemical synthesis.[1]
| Property | Value | Source |
| CAS Number | 873-41-6 | [1][2][3][4] |
| Molecular Formula | C₃Cl₃N₃ | [2][3][4] |
| Molecular Weight | 184.41 g/mol | [2][3][4] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 57-60 °C | [5] |
| Boiling Point | ~337.3 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | N/A |
| Flash Point | 188.2 ± 14.3 °C (Predicted) | N/A |
| InChI Key | YHKUFWFVZIIVDL-UHFFFAOYSA-N | [2] |
Solubility
| Solvent | Predicted Qualitative Solubility |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran | Soluble |
| Methanol | Moderately Soluble |
| Carbon Tetrachloride | Soluble (used in synthesis workup)[5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra is not widely published, the following data has been reported or can be predicted.
| Spectroscopy | Data | Source |
| ¹³C NMR | δ (ppm): 160.8 (C3), 157.0 (C5), 154.7 (C6) | |
| ¹H NMR | No protons present in the molecule. | N/A |
| IR Spectrum | Data not available. Characteristic peaks for C-Cl and C=N stretching are expected. | N/A |
| Mass Spectrum | Data not available. The molecular ion peak (M+) and isotopic pattern characteristic of three chlorine atoms are expected. | N/A |
Synthesis and Reactivity
Synthesis
This compound can be synthesized from 5-bromo-6-azauracil. The protocol involves the reaction with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[5]
-
To a solution of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.
-
Stir the mixture at 120 °C for 5 hours.
-
After the reaction is complete, evaporate the excess solvent under reduced pressure.
-
Extract the residue several times with carbon tetrachloride.
-
Evaporate the solvent from the combined extracts to yield an oily residue.
-
Solidify the residue by cooling in a refrigerator.
-
The expected yield of this compound is approximately 13 g (78%).
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-triazine ring, exacerbated by the three chlorine atoms, facilitates the sequential displacement of the chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols.[1]
The reactivity of the chlorine atoms is not uniform. The chlorine at the 5-position is the most reactive, followed by the chlorine at the 3-position, and finally the one at the 6-position. This differential reactivity allows for controlled, stepwise substitution by carefully managing reaction conditions, particularly temperature. Generally, the first substitution can be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures.[9]
The following is a general protocol for the stepwise substitution of chlorine atoms on a trichlorotriazine ring with an amine nucleophile, which can be adapted for this compound.
Step 1: Monosubstitution
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, acetone) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the amine nucleophile (1 equivalent) in the same solvent dropwise.
-
Add a base, such as potassium carbonate or N,N-diisopropylethylamine (DIEA) (1 equivalent), to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the monosubstituted product.
Step 2: Disubstitution
-
Dissolve the monosubstituted product from Step 1 (1 equivalent) in a suitable solvent.
-
Add the second amine nucleophile (1 equivalent) and a base (1 equivalent).
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Work up the reaction as described in Step 1 to isolate the disubstituted product.
Step 3: Trisubstitution
-
Dissolve the disubstituted product from Step 2 (1 equivalent) in a suitable solvent.
-
Add the third amine nucleophile (1 equivalent) and a base (1 equivalent).
-
Heat the reaction mixture at an elevated temperature (e.g., reflux), monitoring by TLC.
-
Work up the reaction as described in Step 1 to obtain the fully substituted triazine.
Applications in Drug Development
The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a key starting material for the synthesis of these bioactive molecules, particularly in the development of anticancer and antimicrobial agents.[1]
Focal Adhesion Kinase (FAK) Inhibitors
A significant application of 1,2,4-triazine derivatives is in the development of inhibitors for Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis. By inhibiting FAK, it is possible to disrupt these cancer-promoting signaling pathways. The 1,2,4-triazine core can act as a bioisostere for other heterocyclic systems, such as pyrimidine, in the design of potent FAK inhibitors.[1]
The FAK signaling pathway is a complex network of protein interactions that is initiated by signals from the extracellular matrix via integrins. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This leads to the phosphorylation of other residues on FAK and the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote cell survival and proliferation. Small molecule inhibitors targeting the kinase domain of FAK can block these downstream effects.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| Causes severe skin burns and eye damage | H314 |
| May cause an allergic skin reaction | H317 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. For research use only. Not for human or veterinary use.[1]
References
- 1. This compound | 873-41-6 | Benchchem [benchchem.com]
- 2. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine(Triazine A) - Allucid, Inc. [allucid.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
3,5,6-Trichloro-1,2,4-triazine: An In-depth Technical Guide for Heterocyclic Scaffolding in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a highly reactive and versatile heterocyclic building block. Its utility in the synthesis of diverse molecular architectures makes it a valuable tool in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application as a foundational scaffold in the development of novel therapeutics.
Core Properties of this compound
This compound is a crystalline solid at room temperature. The presence of three electron-withdrawing chlorine atoms and three nitrogen atoms within the six-membered ring renders the carbon atoms highly electrophilic, making the molecule susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic building block.
| Property | Value |
| CAS Number | 873-41-6 |
| Molecular Formula | C₃Cl₃N₃ |
| Molecular Weight | 184.41 g/mol |
| Appearance | Solid |
| Melting Point | 57-60 °C |
| Boiling Point | 337.3 ± 45.0 °C at 760 mmHg |
| Density | 1.8 ± 0.1 g/cm³ |
Below is a diagram illustrating the basic structure of this compound.
Caption: Molecular structure of this compound.
Synthesis of the this compound Core
The primary route for the synthesis of this compound involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[1][2]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
5-bromo-6-azauracil (18 g, 93.75 mmol)
-
Phosphorus oxychloride (150 ml)
-
Phosphorus pentachloride (39.2 g, 188 mmol)
-
N,N-diethylaniline (38 ml, 240 mmol)
-
Carbon tetrachloride
Procedure:
-
To a suspension of 5-bromo-6-azauracil (18 g, 93.75 mmol) in phosphorus oxychloride (150 ml), add phosphorus pentachloride (39.2 g, 188 mmol) and N,N-diethylaniline (38 ml, 240 mmol).
-
Stir the mixture at 120 °C for 5 hours.
-
After the reaction is complete, evaporate the excess solvent under reduced pressure.
-
Extract the residue multiple times with carbon tetrachloride.
-
Evaporate the solvent from the combined extracts to yield an oily residue.
-
Solidify the residue by cooling in a refrigerator.
-
The typical yield of this compound is approximately 13 g (78%).[1]
The following diagram outlines the workflow for the synthesis of the triazine core.
References
Spectral Analysis of 3,5,6-Trichloro-1,2,4-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the highly reactive heterocyclic compound, 3,5,6-Trichloro-1,2,4-triazine. Due to its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its structural and spectroscopic properties is paramount. This document summarizes available and predicted spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. For this compound, which lacks protons, ¹³C NMR is the primary NMR method for structural characterization.
¹³C NMR Spectral Data
A ¹³C NMR spectrum has been reported for this compound. The chemical shifts are indicative of the electron-deficient nature of the triazine ring, further influenced by the three chlorine substituents.
Table 1: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C3 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
Note: While a spectrum is available, specific peak assignments for the individual carbon atoms (C3, C5, and C6) are not explicitly provided in the available data. The electron-withdrawing effects of the nitrogen and chlorine atoms would place these signals in the downfield region of the spectrum, likely between 150-170 ppm.
Experimental Protocol for ¹³C NMR
The following provides a generalized protocol for obtaining a ¹³C NMR spectrum of this compound.
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90 or a more modern equivalent (e.g., Bruker Avance series operating at 100 MHz or higher for ¹³C), is recommended.
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical due to the potential for low solubility of triazine derivatives.
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Spectrometer Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: A spectral width of approximately 0 to 200 ppm is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is typically run at room temperature (298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and pick the peaks.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to be characterized by vibrations of the triazine ring and the carbon-chlorine bonds.
Expected IR Absorption Bands
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 1550 - 1450 | C=N stretching (triazine ring) | Medium to Strong |
| 1400 - 1200 | C-N stretching (triazine ring) | Medium to Strong |
| 850 - 750 | C-Cl stretching | Strong |
| ~800 | Ring bending (out-of-plane) | Medium |
Experimental Protocol for FT-IR
The following protocol is suitable for acquiring an FT-IR spectrum of a solid sample like this compound.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (Nujol Mull Method):
-
Grind a small amount of the sample to a fine powder in a mortar and pestle.
-
Add a few drops of Nujol (mineral oil) and continue to grind to create a smooth paste.
-
Spread a thin film of the mull between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Expected Mass Spectrum Data
For this compound (C₃Cl₃N₃), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 183, 185, 187, 189 | [M]⁺ | Molecular ion cluster. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. |
| 148, 150, 152 | [M - Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |
| 113, 115 | [M - 2Cl]⁺ | Fragment resulting from the loss of two chlorine atoms. |
| 85 | [C₂N₃]⁺ | Possible fragment from ring cleavage. |
| 62 | [C₂N₂]⁺ | Further fragmentation. |
Note: The relative intensities of the isotopic peaks in the molecular ion cluster will depend on the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization mass spectrum of this compound.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction:
-
Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.
-
Gas Chromatography (GC): The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated from the solvent and any impurities on the GC column before entering the mass spectrometer.
-
-
Mass Spectrometer Parameters (EI):
-
Ionization Energy: Typically 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: A scan range of m/z 40-300 would be appropriate.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of chlorine-containing fragments is a key diagnostic feature.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5,6-Trichloro-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for 3,5,6-Trichloro-1,2,4-triazine, a key building block in synthetic organic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₃Cl₃N₃ | [1] |
| Molecular Weight | 184.41 g/mol | [1][2][3][4][5] |
| CAS Number | 873-41-6 | [1][3][5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 57-60 °C | [5] |
| Boiling Point | ~337.3 °C at 760 mmHg (Predicted) | |
| Solubility | Hydrolyzes in water | [6] |
| Purity | ≥95% | [1] |
Hazard Identification and Classification
This compound is a hazardous substance and requires careful handling. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Pictogram | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B/2) | GHS05 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | GHS05 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Acute Toxicity, Dermal (Category 4) | GHS07 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | H332: Harmful if inhaled |
| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction |
| Corrosive to Metals (Category 1) | GHS05 | H290: May be corrosive to metals |
Note: The specific hazard statements may vary slightly between suppliers.[2][7]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure risks.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
-
Respiratory Protection: If working outside a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
General Hygiene Practices
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[7]
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Contaminated clothing should be removed and laundered before reuse.
Storage Requirements
Proper storage is essential to maintain the stability and purity of this compound and to prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at -20°C.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress. |
| Container | Keep container tightly sealed in a dry and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and moisture. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
Experimental Protocols
While specific experimental protocols for determining the safety data of this compound are not publicly available, the following are general methodologies that are typically employed for such assessments.
Acute Oral Toxicity Testing
Acute oral toxicity is often determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8][9][10][11]
General Procedure (Adapted from OECD Guidelines):
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.[12]
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[12] The dose levels are selected based on a preliminary sighting study.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.
-
Data Analysis: The number of mortalities at different dose levels is recorded to determine the LD50 (Lethal Dose, 50%) or to classify the substance according to its toxicity.[8]
Determination of Thermal Decomposition Products
Thermogravimetric Analysis (TGA) coupled with a gas analysis technique such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) is a common method to identify thermal decomposition products.
General Procedure:
-
A small sample of the compound is placed in a TGA instrument.
-
The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA measures the mass loss of the sample as a function of temperature.
-
The gases evolved during decomposition are simultaneously analyzed by FTIR or MS to identify their chemical structures. This allows for the determination of the decomposition pathway and the hazardous gases that may be produced in a fire.[13][14]
Visualizations
The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3] A key synthetic strategy for the functionalization and diversification of the 1,2,4-triazine ring is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 1,2,4-triazine ring, caused by the presence of three nitrogen atoms, facilitates the attack of nucleophiles, making SNAr a powerful tool for the synthesis of novel drug candidates.[4]
These application notes provide an overview of SNAr reactions on the 1,2,4-triazine ring, including detailed protocols for reactions with various nucleophiles, a summary of quantitative data, and graphical representations of reaction mechanisms and workflows.
General Principles of SNAr on 1,2,4-Triazines
The SNAr reaction on a 1,2,4-triazine ring typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the triazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, typically a halide or another suitable group, is eliminated, restoring the aromaticity of the ring.
The reactivity of the 1,2,4-triazine ring towards nucleophilic attack can be influenced by several factors:
-
Leaving Group: The nature of the leaving group is crucial. Good leaving groups, such as halides (Cl, Br) or sulfonyl groups, facilitate the reaction.
-
Substituents on the Triazine Ring: Electron-withdrawing groups on the triazine ring can enhance its electrophilicity and increase the rate of nucleophilic attack.
-
Nucleophile: The strength and nature of the nucleophile play a significant role. A wide range of O-, N-, S-, and C-nucleophiles can be employed.
-
Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters that need to be optimized for efficient substitution.
Applications in Drug Discovery
The versatility of the SNAr reaction on the 1,2,4-triazine core has been extensively exploited in the development of novel therapeutic agents. By introducing various substituents, the physicochemical and pharmacological properties of the resulting molecules can be fine-tuned to achieve desired biological activities.
-
Kinase Inhibitors: Many 1,2,4-triazine derivatives synthesized via SNAr have shown potent inhibitory activity against various kinases, which are key targets in cancer therapy.[1][4][5]
-
Anticancer Agents: The ability to readily introduce diverse chemical moieties has led to the discovery of 1,2,4-triazine-based compounds with significant antiproliferative activity against various cancer cell lines.[3][6][7][8]
-
Antiviral Agents: SNAr chemistry has been instrumental in the synthesis of 1,2,4-triazine nucleosides and other derivatives with promising antiviral activity.[9][10][11][12]
Experimental Protocols
This section provides detailed experimental protocols for the SNAr reaction on the 1,2,4-triazine ring with different classes of nucleophiles.
Protocol 1: Substitution with N-Nucleophiles (Amines)
This protocol describes the reaction of a chloro-1,2,4-triazine with an amine.
Materials:
-
Substituted 3-chloro-1,2,4-triazine
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-chloro-1,2,4-triazine (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Substitution with O-Nucleophiles (Alkoxides)
This protocol details the reaction of a cyano-1,2,4-triazine with an alcohol to form an alkoxy-1,2,4-triazine.[6]
Materials:
-
Substituted 1,2,4-triazine-5-carbonitrile
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Standard glassware
-
Magnetic stirrer and heating mantle
Procedure: [6]
-
In a round-bottom flask, mix the 1,2,4-triazine-5-carbonitrile (1.0 equivalent) and the desired alcohol (1.25 equivalents).
-
Stir the mixture at 150 °C for 10 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting product by column chromatography on silica gel.
Protocol 3: Substitution with S-Nucleophiles (Thiols)
This protocol describes the reaction of a chloro-1,2,4-triazine with a thiol.
Materials:
-
Substituted 3-chloro-1,2,4-triazine
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of the substituted 3-chloro-1,2,4-triazine (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Substitution with C-Nucleophiles (Grignard Reagents)
This protocol outlines the reaction of a 1,2,4-triazine 4-oxide with a Grignard reagent.[1]
Materials:
-
Substituted 1,2,4-triazine 4-oxide
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure: [1]
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the 1,2,4-triazine 4-oxide (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Grignard reagent (1.1-1.5 equivalents) dropwise via the dropping funnel.
-
Stir the reaction mixture at the same temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The intermediate σH-adduct can be aromatized by dehydrogenation (e.g., with an oxidizing agent like DDQ) or dehydration (if a hydroxyl group is present) to yield the substituted 1,2,4-triazine.
-
Purify the final product by column chromatography.
Data Presentation
The following tables summarize quantitative data for representative SNAr reactions on the 1,2,4-triazine ring.
Table 1: SNAr with N-Nucleophiles
| Entry | 1,2,4-Triazine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 3-chloro-5,6-diphenyl-1,2,4-triazine | Morpholine | K₂CO₃ | THF | Reflux | 6 | 3-morpholino-5,6-diphenyl-1,2,4-triazine | 85 | |
| 2 | 3-chloro-5,6-diphenyl-1,2,4-triazine | Piperidine | K₂CO₃ | THF | Reflux | 6 | 3-piperidino-5,6-diphenyl-1,2,4-triazine | 82 | [15] |
| 3 | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | DIPEA | THF | RT | 12 | 4-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine | 92 |
Table 2: SNAr with O-Nucleophiles
| Entry | 1,2,4-Triazine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 3,6-diphenyl-1,2,4-triazine-5-carbonitrile | n-Butanol | - | Neat | 150 | 10 | 5-butoxy-3,6-diphenyl-1,2,4-triazine | 75 | [6] |
| 2 | 3-phenyl-1,2,4-triazine-5-carbonitrile | n-Hexanol | - | Neat | 150 | 10 | 5-(hexyloxy)-3-phenyl-1,2,4-triazine | 72 | [6] |
Table 3: SNAr with S-Nucleophiles
| Entry | 1,2,4-Triazine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 3-chloro-5,6-diphenyl-1,2,4-triazine | Thiophenol | NaH | DMF | RT | 4 | 3-(phenylthio)-5,6-diphenyl-1,2,4-triazine | 90 | N/A |
| 2 | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 2-bromoacetophenone | Et₃N | Ethanol | Reflux | 3 | 4-amino-6-methyl-3-(2-oxo-2-phenylethylthio)-1,2,4-triazin-5(4H)-one | 88 | N/A |
Table 4: SNAr with C-Nucleophiles
| Entry | 1,2,4-Triazine Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 3,6-diphenyl-1,2,4-triazine 4-oxide | Phenylmagnesium bromide | THF | 0 | 2 | 3,5,6-triphenyl-1,2,4-triazine | 78 | [1] |
| 2 | 3-phenyl-1,2,4-triazine 4-oxide | Methylmagnesium bromide | THF | 0 | 2 | 5-methyl-3-phenyl-1,2,4-triazine | 65 | [1] |
(Note: "N/A" indicates that a specific reference for this exact transformation was not found in the provided search results, but the reaction is based on general principles of SNAr on triazines.)
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
References
- 1. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]
- 8. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiviral, DFT and molecular docking studies of some novel 1,2,4-triazine nucleosides as potential bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-Trichloro-1,2,4-triazine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its electron-deficient triazine core, substituted with three chlorine atoms, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the synthesis of a diverse array of substituted 1,2,4-triazine derivatives. These derivatives have garnered significant interest in medicinal chemistry and drug discovery, with applications as inhibitors of key signaling proteins such as Focal Adhesion Kinase (FAK) and Pyruvate Dehydrogenase Kinase (PDK), demonstrating potential as anticancer and antiangiogenic agents. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of bioactive molecules.
Introduction
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This compound is a key starting material for accessing this scaffold. The differential reactivity of the three chlorine atoms allows for controlled, stepwise substitution by various nucleophiles, including amines, alkoxides, and thiolates. This feature is crucial for the construction of complex molecules with defined substitution patterns, a critical aspect of structure-activity relationship (SAR) studies in drug development. Research has highlighted the potential of 1,2,4-triazine derivatives as potent inhibitors of cancer-related enzymes, underscoring the importance of this compound as a foundational molecule in the synthesis of novel therapeutic agents.
Key Applications
-
Scaffold for Kinase Inhibitors: this compound is a precursor for the synthesis of FAK and PDK1 inhibitors, which are crucial targets in cancer therapy. The triazine core acts as a scaffold to which various substituents can be attached to optimize binding to the kinase active site.
-
Anticancer and Antitumor Agents: Derivatives of 1,2,4-triazine have shown efficacy against several cancer cell lines, including glioblastoma and colon cancer.
-
Antimicrobial Agents: The 1,2,4-triazine nucleus is also a key component in the development of new antimicrobial compounds. The biological activity is highly dependent on the nature of the substituents on the triazine core.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 5-bromo-6-azauracil.
Materials:
-
5-Bromo-6-azauracil
-
Phosphorus oxychloride (POCl3)
-
Phosphorus pentachloride (PCl5)
-
N,N-diethylaniline
-
Carbon tetrachloride (CCl4)
Procedure:
-
To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.
-
Heat the mixture to 120°C and stir for 5 hours.
-
After cooling, evaporate the excess solvent under reduced pressure.
-
Extract the residue multiple times with carbon tetrachloride.
-
Evaporate the solvent from the combined extracts to obtain an oily residue.
-
Store the residue in a refrigerator to induce solidification.
-
The typical yield of this compound is approximately 13 g (78%).
Protocol 2: General Procedure for Monosubstitution of this compound with Amines
This protocol outlines a general method for the regioselective monosubstitution of this compound with a primary or secondary amine. The regioselectivity of the first substitution is crucial for subsequent derivatization. While specific studies on the regioselectivity of this compound are not abundant, related 1,2,4-triazine systems suggest that the C5 position is often the most reactive towards nucleophilic attack.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1.0 equivalent of this compound in the chosen solvent and cool the solution to 0°C in an ice bath.
-
Add 1.0 equivalent of the desired amine to the solution.
-
Slowly add 1.1 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the DIPEA salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
| Product | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-dichloro-5-(dimethylamino)-1,2,4-triazine | Dimethylamine | - | - | - | - | - | |
| 3-amino-5,6-di(1H-indol-3-yl)-1,2,4-triazines | Aminoguanidine | n-Butanol | - | Reflux | 3 | 29-98 |
Note: Specific quantitative data for the direct substitution on this compound is limited in the provided search results. The table includes data for related 1,2,4-triazine syntheses to provide context.
Visualizations
Logical Workflow for Sequential Substitution
Caption: Sequential nucleophilic substitution on the 1,2,4-triazine core.
Focal Adhesion Kinase (FAK) Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a wide range of biologically active 1,2,4-triazine derivatives. Its utility in the construction of kinase inhibitors for cancer therapy highlights its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this heterocyclic scaffold and to develop novel therapeutic agents. Further investigation into the regioselectivity of nucleophilic substitution on the this compound core is warranted to enable even more precise control over the synthesis of complex, multi-substituted derivatives.
Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. The highly reactive nature of 3,5,6-trichloro-1,2,4-triazine makes it a versatile starting material for the synthesis of diverse libraries of substituted 1,2,4-triazine derivatives. The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate biological activity and target specific cancer-related pathways. This document provides an overview of the application of this compound in the synthesis of anticancer agents, including detailed experimental protocols and quantitative data for representative compounds.
Reactivity and Synthetic Utility
This compound serves as a key building block for the synthesis of substituted 1,2,4-triazines primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the 1,2,4-triazine ring, further activated by the three chlorine atoms, facilitates the displacement of chlorides by a variety of nucleophiles, such as amines, alcohols, and thiols. The reactivity of the chlorine atoms can be modulated by reaction conditions, allowing for a degree of regioselectivity in the substitutions.
While specific literature detailing the anticancer applications of derivatives synthesized directly from this compound is limited, the principles of its reactivity are analogous to the more extensively studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise substitution of the chlorine atoms on the triazine core is a common strategy to build molecular complexity and develop potent and selective anticancer agents.[1]
Synthesis of Anticancer Agents: General Workflow
The general workflow for the synthesis of anticancer agents utilizing a trichlorotriazine core involves a stepwise nucleophilic substitution strategy.
Caption: General workflow for the synthesis of trisubstituted 1,2,4-triazine anticancer agents.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 1,2,4-triazine derivatives, highlighting their potential as therapeutic agents. While not all of these compounds were explicitly synthesized from this compound in the cited literature, they represent the types of structures that can be accessed and their corresponding biological activities.
Table 1: Cytotoxic Activity of 1,2,4-Triazin-6-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13a | Various | Active at 10-5 M | [2] |
| Compound 6b | HCT-116 (Colon) | Significant Cytotoxicity | [2][3] |
| Compound 10 | MCF-7 (Breast) | 2.602 | [2] |
Table 2: Anticancer Activity of Imamine-1,3,5-triazine Derivatives (for structural analogy)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | MDA-MB-231 (Breast) | 6.25 | [4] |
| 4k | MDA-MB-231 (Breast) | 8.18 | [4] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on a Trichlorotriazine Core
This protocol describes a general method for the sequential substitution of chlorine atoms on a trichlorotriazine ring with different nucleophiles. This method is adapted from procedures used for the synthesis of substituted 1,3,5-triazines and can be applied to this compound with appropriate optimization.[5]
Materials:
-
This compound
-
Nucleophile 1 (e.g., primary or secondary amine)
-
Nucleophile 2 (e.g., alcohol or thiol)
-
Nucleophile 3 (e.g., a different amine, alcohol, or thiol)
-
DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
First Substitution:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add Nucleophile 1 (1 equivalent) to the stirred solution.
-
Slowly add DIPEA (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, wash the reaction mixture with water to remove the DIPEA salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted intermediate.
-
-
Second Substitution:
-
Dissolve the monosubstituted intermediate (1 equivalent) in anhydrous THF.
-
Add Nucleophile 2 (1.1 equivalents) followed by DIPEA (1.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC. This step may require several hours to overnight.
-
Work-up the reaction as described in step 1 to isolate the disubstituted product.
-
-
Third Substitution:
-
Dissolve the disubstituted intermediate (1 equivalent) in a suitable solvent (e.g., THF or DMF).
-
Add Nucleophile 3 (1.2 equivalents) and DIPEA (1.2 equivalents).
-
The reaction may require heating (e.g., reflux) to proceed to completion. Monitor by TLC.
-
After completion, cool the reaction mixture and perform an appropriate work-up, which may include aqueous extraction and purification by silica gel column chromatography to yield the final trisubstituted 1,2,4-triazine.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 1,2,4-triazine derivatives on cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 1,2,4-triazine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Targeted Signaling Pathways
Derivatives of the 1,2,4-triazine scaffold have been shown to target various signaling pathways implicated in cancer progression. While specific pathways for compounds derived directly from this compound are not extensively documented, related triazine compounds have been shown to inhibit key enzymes such as Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6][7]
Dihydrofolate Reductase (DHFR) Inhibition Pathway
DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and ultimately DNA replication. Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. Some 1,3,5-triazine derivatives have shown potent DHFR inhibitory activity.[6]
Caption: Inhibition of the DHFR pathway by a 1,2,4-triazine derivative.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Pathway
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target. Certain 1,3,5-triazine derivatives have been identified as inhibitors of EGFR-tyrosine kinase.[7]
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazine derivative.
Conclusion
This compound represents a valuable and highly reactive starting material for the synthesis of novel anticancer agents. The ability to perform sequential nucleophilic substitutions allows for the creation of a diverse range of compounds with the potential to target various cancer-related signaling pathways. The provided protocols offer a general framework for the synthesis and evaluation of these compounds. Further research into the specific applications of this compound in anticancer drug discovery is warranted to fully exploit its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5,6-Trichloro-1,2,4-triazine in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-1,2,4-triazine is a highly reactive heterocyclic compound that serves as a versatile building block in the synthesis of various agrochemicals. The presence of three chlorine atoms on the electron-deficient 1,2,4-triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the differential lability of the chlorine atoms, allows for the sequential and controlled introduction of various functional groups, enabling the synthesis of a diverse range of molecules with potential herbicidal and fungicidal activities.
The chlorine atoms at the 3, 5, and 6 positions of the 1,2,4-triazine ring exhibit different reactivities towards nucleophiles. Generally, the chlorine at the 5-position is the most reactive, followed by the chlorine at the 3-position, and lastly, the chlorine at the 6-position. This differential reactivity is crucial for the regioselective synthesis of substituted 1,2,4-triazines. By carefully controlling reaction conditions such as temperature, stoichiometry, and the nature of the nucleophile, chemists can achieve selective substitution at specific positions on the triazine core.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates. The following protocols are based on established principles of 1,2,4-triazine chemistry and are designed to be illustrative for researchers in the field.
Application in Herbicide Synthesis
The 1,2,4-triazine core is a key pharmacophore in several classes of herbicides. By strategically substituting the chlorine atoms of this compound with various amines, alkoxides, or thiolates, novel herbicidal compounds can be developed. The mechanism of action of many 1,2,4-triazine-based herbicides involves the inhibition of photosynthesis at the photosystem II (PSII) level.
Protocol 1: Synthesis of a Hypothetical Diamino-monochloro-1,2,4-triazine Herbicide Candidate
This protocol describes a two-step sequential nucleophilic substitution to synthesize a diamino-monochloro-1,2,4-triazine, a common structural motif in triazine herbicides.
Experimental Workflow:
Caption: Synthetic workflow for a diamino-monochloro-1,2,4-triazine herbicide candidate.
Methodology:
Step 1: Monosubstitution at the C5 Position
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of the first amine (e.g., ethylamine, 1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in THF via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the 3,6-dichloro-5-(substituted-amino)-1,2,4-triazine intermediate is used directly in the next step.
Step 2: Disubstitution at the C3 Position
-
To the reaction mixture from Step 1, add a solution of the second amine (e.g., isopropylamine, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diamino-monochloro-1,2,4-triazine.
Quantitative Data (Hypothetical):
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 |
| Amine 1 (Ethylamine) | 1.0 |
| Base 1 (Triethylamine) | 1.1 |
| Amine 2 (Isopropylamine) | 1.1 |
| Base 2 (Triethylamine) | 1.2 |
| Temperature (Step 1) | 0-5 °C |
| Reaction Time (Step 1) | 3 hours |
| Temperature (Step 2) | 45 °C |
| Reaction Time (Step 2) | 5 hours |
| Expected Yield | 75-85% |
Application in Fungicide Synthesis
The 1,2,4-triazine scaffold is also present in a number of fungicidal compounds. The synthesis of these fungicides often involves the introduction of specific aryl, aryloxy, or heterocyclic moieties onto the triazine ring, which can interact with fungal-specific enzymes or cellular structures.
Protocol 2: Synthesis of a Hypothetical Aryloxy-diamino-1,2,4-triazine Fungicide Candidate
This protocol illustrates the synthesis of a trisubstituted 1,2,4-triazine with potential fungicidal activity, involving sequential reactions with an amine and a phenoxide.
Experimental Workflow:
Caption: Synthetic pathway for a trisubstituted 1,2,4-triazine fungicide candidate.
Methodology:
Step 1: Monosubstitution with an Amine
-
Follow the procedure outlined in Protocol 1, Step 1, using cyclopropylamine as the nucleophile to synthesize 3,6-dichloro-5-(cyclopropylamino)-1,2,4-triazine.
Step 2: Substitution with a Phenoxide
-
In a separate flask, prepare the sodium salt of a substituted phenol (e.g., 4-chlorophenol, 1.1 eq) by reacting it with a strong base like sodium hydride in anhydrous DMF.
-
Add the solution of the phenoxide to the reaction mixture containing the intermediate from Step 1.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitor the formation of the 6-chloro-5-(cyclopropylamino)-3-(substituted-phenoxy)-1,2,4-triazine intermediate by TLC.
Step 3: Final Substitution with a Second Amine
-
To the reaction mixture from Step 2, add the second amine (e.g., dimethylamine, 1.2 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Increase the reaction temperature to 80-100 °C and stir for 8-12 hours.
-
Monitor the disappearance of the intermediate and the formation of the final product by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the desired trisubstituted 1,2,4-triazine.
Quantitative Data (Hypothetical):
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 |
| Amine 1 (Cyclopropylamine) | 1.0 |
| Base 1 (Triethylamine) | 1.1 |
| Substituted Phenol | 1.1 |
| Base 2 (Sodium Hydride) | 1.1 |
| Amine 2 (Dimethylamine) | 1.2 |
| Base 3 (Potassium Carbonate) | 1.5 |
| Temperature (Step 1) | 0-5 °C |
| Temperature (Step 2) | 65 °C |
| Temperature (Step 3) | 90 °C |
| Overall Expected Yield | 50-65% |
Conclusion
This compound represents a valuable, albeit underutilized, scaffold for the synthesis of novel agrochemicals. Its distinct reactivity profile allows for the rational design and synthesis of a wide array of substituted 1,2,4-triazine derivatives. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this versatile building block in the discovery and development of new herbicides and fungicides. Further research into the specific applications and biological activities of compounds derived from this compound is warranted to fully exploit its potential in modern agrochemical science.
Application Notes and Protocols for the Stepwise Substitution of Chlorine Atoms on Triazine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and drug discovery due to its versatile biological activities and synthetic accessibility.[1][2] The stepwise nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) offers a robust and highly controllable method for the synthesis of a diverse array of mono-, di-, and trisubstituted triazine derivatives.[3][4][5] This controlled reactivity allows for the precise installation of various functionalities, making it a cornerstone for generating compound libraries for drug screening and the synthesis of complex molecular architectures.[6] Triazine derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[7][8] Notably, several FDA-approved drugs, such as the anticancer agent Enasidenib, feature a 1,3,5-triazine core, highlighting the significance of this scaffold in pharmaceutical development.[8][9]
The reactivity of the chlorine atoms on the triazine ring is governed by the strong electron-withdrawing nature of the three nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[10][11] The key to achieving selective substitution lies in the progressive deactivation of the triazine ring with each successive nucleophilic addition. The first substitution is typically rapid and can be performed at low temperatures, while subsequent substitutions require progressively higher temperatures.[2][12][13] This differential reactivity forms the basis for the stepwise synthesis of unsymmetrically substituted triazines.
Reaction Mechanism and Control
The substitution of chlorine atoms on the triazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically a two-step addition-elimination process.[14]
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.[14]
The stepwise substitution is primarily controlled by temperature due to the decreasing reactivity of the triazine ring after each substitution.[2][12][15] The introduction of an electron-donating nucleophile reduces the electrophilicity of the remaining carbon-chlorine bonds, thus requiring more energy for the subsequent substitution to occur.[10][13]
General Temperature Guidelines for Stepwise Substitution:
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the stepwise substitution of cyanuric chloride with various nucleophiles.
Table 1: Monosubstitution of Cyanuric Chloride
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 4-Hydroxycoumarin | 10% NaHCO₃ | Acetone | 0-5 | 2 h | 87 | |
| (1S,2S)-Pseudoephedrine | DIPEA | Dichloromethane | 0 to RT | 14 h | - | [4] |
| Amine (general) | DIPEA | Acetonitrile | 0 | 2 h | - | [3] |
| Phenol | Cs₂CO₃ | THF | Room Temp | 2 h | 89 | [10] |
| 2-Phenylethan-1-ol | DIPEA | Dichloromethane | 0 | 30 min | - | [13] |
Table 2: Disubstitution of Monochloro-Substituted Triazines
| Starting Material | Second Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | 2-Aminopyrazine | K₂CO₃ | Acetone | Room Temp | - | - | |
| Monosubstituted dichlorotriazine | Amine (general) | DIPEA | Acetonitrile | Room Temp | 4 h | - | [3] |
| 2-Chloro-4,6-diamino-1,3,5-triazines (symmetric) | - | DIPEA | Dichloromethane | Room Temp | - | 44-98 | [4] |
Table 3: Trisubstitution of Dichloro-Substituted Triazines
| Starting Material | Third Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Disubstituted monochlorotriazine | Boronic Acid | Pd catalyst | - | 60 | - | 34-69 | [3] |
| 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine | Amine | - | - | Microwave | 10 min | Good | [16] |
| 2-Chloro-4-alkoxy-6-amino-1,3,5-triazine | Thiophenol | KOH | 1,4-Dioxane | Reflux | - | 97 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride
This protocol describes the synthesis of a 2-substituted-4,6-dichlorotriazine.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Nucleophile (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[14]
-
Cool the solution to 0 °C using an ice-water bath.[14]
-
In a separate flask, dissolve the desired nucleophile (1.0 eq) and DIPEA (1.0 eq) in anhydrous DCM.
-
Add the nucleophile/DIPEA solution dropwise to the stirring cyanuric chloride solution at 0 °C over 15-20 minutes.[10]
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).[14]
-
Once the reaction is complete, dilute the mixture with DCM and wash it several times with water to remove DIPEA salts.[13]
-
Collect the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the mono-substituted product.[10]
Protocol 2: General Procedure for Disubstitution of a Monochloro-Substituted Triazine
This protocol describes the synthesis of a 2,4-disubstituted-6-chlorotriazine.
Materials:
-
2-Substituted-4,6-dichlorotriazine (from Protocol 1) (1.0 eq)
-
Second Nucleophile (1.1 eq)
-
DIPEA (1.1 eq)
-
DCM, anhydrous
-
Anhydrous MgSO₄
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve the 2-substituted-4,6-dichlorotriazine (1.0 eq) in anhydrous DCM in a round-bottom flask.[14]
-
Add the second nucleophile (1.1 eq) followed by DIPEA (1.1 eq) to the solution.[13]
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.[13]
-
Work up the reaction mixture as described in Protocol 1 (step 6 and 7) to isolate the di-substituted product.[13]
Protocol 3: General Procedure for Trisubstitution of a Dichloro-Substituted Triazine
This protocol describes the synthesis of a fully substituted 2,4,6-trisubstituted triazine.
Materials:
-
2,4-Disubstituted-6-chlorotriazine (from Protocol 2) (1.0 eq)
-
Third Nucleophile (1.2-1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) or Catalyst (e.g., Pd catalyst for Suzuki coupling)
-
High-boiling point solvent (e.g., 1,4-Dioxane, DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the 2,4-disubstituted-6-chlorotriazine (1.0 eq) in a suitable high-boiling point solvent in a round-bottom flask.
-
Add the third nucleophile (1.2-1.5 eq) and the appropriate base or catalyst.
-
Heat the reaction mixture to 60-100 °C or reflux, depending on the reactivity of the nucleophile.[3]
-
Monitor the reaction by TLC. The reaction may take several hours to days to complete.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup procedure based on the nature of the reactants and solvent. This may involve extraction, precipitation, or column chromatography to isolate the final trisubstituted triazine product.
Visualizations
Signaling Pathway Example: Triazine Derivatives as Kinase Inhibitors
Many triazine derivatives have been developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often implicated in cancer. The diagram below illustrates a simplified signaling cascade and the point of intervention by a hypothetical triazine-based kinase inhibitor.
Caption: Inhibition of a receptor tyrosine kinase by a triazine derivative.
Experimental Workflow: Stepwise Synthesis of a Trisubstituted Triazine
The following diagram outlines the general workflow for the synthesis of an unsymmetrical trisubstituted triazine derivative from cyanuric chloride.
Caption: Stepwise synthesis of a trisubstituted 1,3,5-triazine.
Logical Relationship: Factors Influencing Selective Substitution
The successful stepwise substitution on the triazine ring depends on the careful control of several experimental parameters. This diagram illustrates the key factors influencing the selectivity of the reaction.
Caption: Key factors for achieving selective substitution on a triazine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Library generation through successive substitution of trichlorotriazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. soc.chim.it [soc.chim.it]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Controlled and Sequential Substitution Methodologies for Triazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled and sequential substitution of 1,3,5-triazines, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The methodologies outlined below focus on the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective starting material.[3][4] By carefully controlling reaction conditions, such as temperature and the order of nucleophile addition, researchers can achieve mono-, di-, and trisubstituted triazines with a high degree of selectivity.[4][5]
Principle of Sequential Substitution
The controlled substitution of chlorine atoms on the triazine ring is possible due to the decreasing electrophilicity of the triazine core with each successive substitution.[4] The first substitution is highly facile and can often be achieved at low temperatures (around 0 °C). The second substitution requires slightly elevated temperatures (room temperature to 60 °C), and the final substitution typically necessitates more forcing conditions, such as heating at higher temperatures (70-100 °C).[5][6] This inherent reactivity difference allows for the stepwise introduction of different nucleophiles.
The order of nucleophile addition is also a critical factor. Generally, the least reactive or most sterically hindered nucleophile is introduced first to react with the most electrophilic cyanuric chloride.[3] This strategy minimizes the chances of overreaction and the formation of undesired byproducts.
Experimental Workflow for Sequential Triazine Substitution
The following diagram illustrates a typical workflow for the sequential substitution of cyanuric chloride to generate a trisubstituted triazine.
Caption: General workflow for the sequential substitution of cyanuric chloride.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the sequential substitution of cyanuric chloride with various nucleophiles.
Table 1: First Nucleophilic Substitution of Cyanuric Chloride
| Nucleophile Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amine | K₂CO₃ or NaHCO₃ | Acetone/Water | 0 | 2-4 | 85-95 |
| Alcohol (Alkoxide) | NaH or t-BuOK | THF | 0 to RT | 1-3 | 80-90 |
| Thiol (Thiolate) | K₂CO₃ or Et₃N | DMF or THF | 0 to RT | 2-5 | 80-95 |
Table 2: Second Nucleophilic Substitution of Monochloro-Triazine Intermediate
| Nucleophile Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amine | K₂CO₃ or DIEA | THF or ACN | Room Temperature | 12-24 | 70-85 |
| Alcohol (Phenoxide) | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 50-80 | 6-12 | 65-80 |
| Thiol (Thiolate) | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |
Table 3: Third Nucleophilic Substitution of Dichloro-Triazine Intermediate
| Nucleophile Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amine | DIEA or Et₃N | Dioxane or NMP | 80-120 | 12-48 | 50-75 |
| Alcohol (Phenoxide) | K₂CO₃ or NaH | Toluene or Xylene | Reflux | 12-24 | 45-70 |
| C-C Coupling (e.g., Suzuki) | Pd Catalyst, Base | Toluene/Water | 80-100 | 8-16 | 40-60 |
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted Triazine (Example: 2-Amino-4,6-dichloro-1,3,5-triazine)
Materials:
-
Cyanuric chloride
-
Amine (e.g., 4-aminobenzonitrile)[7]
-
Potassium carbonate (K₂CO₃)[7]
-
Acetone[7]
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a conical flask.[7]
-
In a separate flask, dissolve the amine (10 mmol) in 50 mL of acetone.[7]
-
Cool both solutions to 0 °C in an ice bath.[7]
-
To a round bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and K₂CO₃ (10 mmol).[7]
-
While stirring vigorously at 0 °C, add the cold amine solution dropwise to the cyanuric chloride solution.[7]
-
Maintain the reaction temperature at 0 °C and stir for 4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.[7]
-
Filter the resulting solid precipitate, wash with cold distilled water, and dry under vacuum to obtain the pure product.[7]
Protocol 2: Synthesis of a Di-substituted Triazine (Example: 2,4-Diamino-6-chloro-1,3,5-triazine)
Materials:
-
Mono-substituted triazine (from Protocol 1)
-
Second amine (e.g., piperidine)[7]
-
Potassium carbonate (K₂CO₃)[7]
-
Tetrahydrofuran (THF)[7]
Procedure:
-
Dissolve the mono-substituted triazine (10 mmol) in 50 mL of THF in a round bottom flask.[7]
-
Add K₂CO₃ (10 mmol) to the solution.[7]
-
In a separate flask, dissolve the second amine (10 mmol) in 50 mL of THF.[7]
-
Add the amine solution dropwise to the stirring solution of the mono-substituted triazine at room temperature.[7]
-
Stir the reaction mixture at room temperature for 24 hours.[7] Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane.[1]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[1] Further purification can be done by column chromatography if necessary.
Protocol 3: Synthesis of a Tri-substituted Triazine (One-Pot Sequential Method)
This protocol describes a one-pot synthesis of a trisubstituted 1,3,5-triazine without isolation of intermediates, which can streamline operations and improve efficiency.[3]
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (weakest nucleophile, e.g., an electron-deficient aniline)
-
Nucleophile 2 (e.g., a primary amine)
-
Nucleophile 3 (e.g., a secondary amine)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in ACN in a round bottom flask and cool to 0 °C.
-
In a separate flask, prepare a solution of the first nucleophile (1.0 eq) and DIEA (2.3 eq) in ACN.
-
Slowly add the solution of the first nucleophile to the cyanuric chloride solution at 0 °C and stir for 2 hours.[3]
-
Prepare a solution of the second nucleophile (1.15 eq) and DIEA (1.15 eq) in ACN.
-
Add this solution to the reaction mixture and allow it to warm to room temperature. Stir for 4 hours.[3]
-
Add the third nucleophile (5.0 eq) to the reaction mixture and heat to 60 °C.[3]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, typically involving extraction and purification by column chromatography.
Alternative and Green Methodologies
Microwave-assisted and ultrasound-assisted syntheses have emerged as efficient and environmentally friendly alternatives to conventional heating methods for triazine synthesis.[5] These techniques can significantly reduce reaction times and improve yields.[5][8]
Microwave-Assisted Protocol for the Third Substitution
Procedure:
-
In a microwave-safe vessel, combine the di-substituted triazine (1.0 eq), the third nucleophile (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 1.5 eq) in a solvent like DMF.[1]
-
Seal the vessel and irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[1]
-
After cooling, work up the reaction as described in the conventional methods.[1]
Logical Relationship of Nucleophilicity and Reaction Temperature
The following diagram illustrates the relationship between the decreasing electrophilicity of the triazine core and the increasing temperature required for each sequential substitution.
Caption: Correlation of triazine electrophilicity with substitution temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
Application Notes and Protocols: Inverse Electron Demand Diels-Alder (IEDDA) Reaction of 1,2,4-Triazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation tool that has garnered significant attention in chemical biology, drug development, and materials science.[1][2] Among the various dienes employed for this reaction, 1,2,4-triazines have emerged as a versatile class of compounds.[3][4][5] Their inherent stability in aqueous and biological media, coupled with tunable reactivity, makes them highly suitable for applications requiring high specificity and biocompatibility, such as live-cell imaging, protein labeling, and drug targeting.[3][5] This document provides detailed application notes, experimental protocols, and quantitative data for the IEDDA reaction of 1,2,4-triazines.
Reaction Mechanism and Principle
The IEDDA reaction involves the cycloaddition of an electron-deficient diene, in this case, a 1,2,4-triazine, with an electron-rich dienophile.[1] Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN), are common dienophiles due to their high reactivity. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to the formation of a stable dihydropyridine product, which then aromatizes to a pyridine derivative.[6] The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the High Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[1]
Applications in Drug Development and Bioorthogonal Chemistry
The stability and bioorthogonality of the 1,2,4-triazine ligation have led to its use in various applications:
-
Live-Cell Imaging: Fluorophore-conjugated 1,2,4-triazines can be used to label biomolecules functionalized with a dienophile for real-time visualization in living cells.
-
Protein Labeling and Engineering: Site-specific incorporation of unnatural amino acids bearing a 1,2,4-triazine moiety into proteins allows for their selective modification and study.[3][5]
-
Drug Delivery and Targeting: 1,2,4-triazines can be used as "click" handles to conjugate drugs to targeting moieties like antibodies or nanoparticles, enabling targeted drug delivery and reducing off-target effects.
-
Click-to-Release Chemistry: The IEDDA reaction can be engineered to trigger the release of a cargo molecule, offering a mechanism for controlled drug release at a specific site of action.[7]
Quantitative Data: Reaction Kinetics
The reactivity of 1,2,4-triazines in IEDDA reactions is highly dependent on the substituents on the triazine ring. Electron-withdrawing groups generally increase the reaction rate. The choice of the dienophile also plays a crucial role, with more strained systems typically reacting faster.
| 1,2,4-Triazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-CF₃-1,2,4-triazines | Strained cyclooctenes | up to 230 | [8] |
| N1-alkyl 1,2,4-triazinium salts | Strained alkynes | Three orders of magnitude higher than parent 1,2,4-triazines | [9] |
| 5-(pyridin-2-yl)-1,2,4-triazine with Ir(III) coordination | BCN-OH | 7.78 | [6] |
| 5-(pyridin-2-yl)-1,2,4-triazine | BCN-OH | 0.059 | [6] |
| 6-phenyl-1,2,4-triazine | trans-cyclooctene (TCO) | Varies with substituents, electron-poor derivatives are faster | [4] |
| Re(I) coordinated 1,2,4-triazine | Bicyclooctyne (BCN) | 55-fold increase compared to uncoordinated triazine | [10][11] |
Experimental Protocols
The following are generalized protocols for the synthesis of 1,2,4-triazines and their subsequent IEDDA reaction. Researchers should adapt these protocols based on the specific substrates and desired products.
Protocol 1: General Synthesis of a 3,5,6-Trisubstituted-1,2,4-triazine
This protocol is adapted from general synthetic methods for 1,2,4-triazines.[12][13][14]
Materials:
-
α-Diketone (e.g., benzil)
-
Amidine hydrochloride
-
Hydrazine hydrate
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-diketone (1.0 eq) and amidine hydrochloride (1.1 eq) in the chosen solvent.
-
Add a solution of the base (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours until the formation of the intermediate is complete (monitor by TLC).
-
Add hydrazine hydrate (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 6-12 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: IEDDA Reaction of a 1,2,4-Triazine with a Dienophile (e.g., TCO)
Materials:
-
Substituted 1,2,4-triazine
-
trans-Cyclooctene (TCO) derivative
-
Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)
Procedure:
-
Prepare a stock solution of the 1,2,4-triazine in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Prepare a stock solution of the TCO derivative in the reaction buffer.
-
In a reaction vessel, add the desired amount of the TCO derivative solution.
-
Initiate the reaction by adding the 1,2,4-triazine stock solution to the TCO solution. The final concentration of the organic solvent should be kept low (typically <1%) for biological applications.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37 °C).
-
Monitor the reaction progress by a suitable analytical method such as LC-MS, HPLC, or fluorescence (if one of the components is fluorescent).
-
The product can be used directly in solution for biological assays or purified if necessary.
Conclusion
The inverse electron demand Diels-Alder reaction of 1,2,4-triazines offers a robust and versatile tool for researchers in chemistry, biology, and medicine. Their stability, tunable reactivity, and bioorthogonality make them ideal for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. The protocols and data presented here provide a foundation for the successful implementation of this powerful chemical ligation strategy. Further exploration into novel 1,2,4-triazine structures and their reactivity profiles will continue to expand the scope and utility of this remarkable reaction.[15]
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazines Are Versatile Bioorthogonal Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 8. Bioorthogonal Cycloadditions of C3-Trifluoromethylated 1,2,4-Triazines with trans-Cyclooctenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazinium Ligation: Bioorthogonal Reaction of N1-Alkyl 1,2,4-Triazinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Catching up with tetrazines: coordination of Re( i ) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkyn ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01451G [pubs.rsc.org]
- 12. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 13. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
Derivatization Strategies for 3,5,6-Trichloro-1,2,4-triazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3,5,6-trichloro-1,2,4-triazine. This versatile scaffold is a valuable building block in medicinal chemistry and materials science due to its three reactive chlorine atoms, which can be sequentially substituted or undergo cross-coupling reactions to yield a diverse array of functionalized molecules. The protocols outlined below are based on established methodologies for analogous chlorotriazines and can be adapted for specific research needs.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution is the most prevalent strategy for the derivatization of this compound. The electron-deficient nature of the triazine ring facilitates the displacement of the chlorine atoms by a wide range of nucleophiles. The reactivity of the chlorine atoms is differential, allowing for selective and sequential substitution by carefully controlling the reaction conditions, particularly the temperature. Generally, the order of reactivity for nucleophilic substitution on the 1,2,4-triazine core is C5 > C3 > C6.
Sequential Substitution with Amines, Alcohols, and Thiols
The differential reactivity of the chlorine atoms can be exploited to introduce different nucleophiles in a stepwise manner, leading to the synthesis of unsymmetrical tri-substituted 1,2,4-triazines. The general principle involves performing the first substitution at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature.[1][2]
Experimental Protocol: Sequential Substitution
This protocol is a general guideline and may require optimization for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile 1 (e.g., an amine)
-
Nucleophile 2 (e.g., a thiol)
-
Nucleophile 3 (e.g., an alcohol)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Standard laboratory glassware and work-up reagents
Procedure:
Step 1: Monosubstitution
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the first nucleophile (1.0 eq) to the stirred solution.
-
Slowly add DIPEA (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the next step or perform an aqueous work-up to isolate the monosubstituted product.
Step 2: Disubstitution
-
To the reaction mixture from Step 1, add the second nucleophile (1.0 eq).
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed to the next step or perform an aqueous work-up.
Step 3: Trisubstitution
-
To the reaction mixture from Step 2, add the third nucleophile (1.1 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up: Dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Nucleophilic Substitution on Analagous 2,4,6-Trichloro-1,3,5-triazine (TCT)
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Butan-2-amine | 2-Chloro-4,6-bis(sec-butylamino)-1,3,5-triazine | DCM, DIEA, rt, 12h | Good | [3] |
| 3-Methylbutane-2-thiol | 2-Chloro-4,6-bis((3-methylbutan-2-yl)thio)-1,3,5-triazine | DCM, DIEA, rt, 12h | Good | [3] |
| 2-Phenylethan-1-ol | 2-Chloro-4,6-diphenethoxy-1,3,5-triazine | THF, DIEA, 75 °C, 12h | 63% conversion | [4] |
Note: Yields are indicative and based on the analogous TCT system. Optimization for this compound is necessary.
Experimental Workflow for Sequential Nucleophilic Substitution
Caption: Sequential nucleophilic substitution workflow.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the triazine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of the chlorotriazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating C-C bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Chloro-1,2,4-triazine derivative (mono-, di-, or tri-chloro)
-
Aryl or vinyl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a reaction vessel, add the chloro-1,2,4-triazine derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling on Analagous Chloro-heterocycles
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/Toluene-EtOH-H₂O | 75 (monosubstitution) | [1] |
| Cyanuric Chloride | Phenylboronic acid | Pd(PPh₃)₂Cl₂/Na₂CO₃/Dioxane-H₂O | High (sequential) |
Suzuki-Miyaura Coupling Signaling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the chlorotriazine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Chloro-1,2,4-triazine derivative
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a reaction vessel, add the chloro-1,2,4-triazine derivative (1.0 eq), palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or gentle heating until completion.
-
Perform an aqueous work-up and purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of the chlorotriazine with an organostannane reagent, catalyzed by palladium, to form a C-C bond.[5][6]
Experimental Protocol: Stille Coupling
Materials:
-
Chloro-1,2,4-triazine derivative
-
Organostannane reagent (e.g., aryltributyltin) (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Solvent (e.g., Toluene, DMF)
-
Optional: Additive (e.g., LiCl)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the chloro-1,2,4-triazine derivative (1.0 eq) and the palladium catalyst (0.03 eq) in the solvent.
-
Add the organostannane reagent (1.1 eq).
-
Heat the reaction mixture (typically 80-110 °C) until completion.
-
Cool the reaction, perform a standard aqueous work-up, and purify by column chromatography.
Application Notes: Biological Activity of 1,2,4-Triazine Derivatives
Derivatives of the 1,2,4-triazine scaffold are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.
Antimicrobial and Antifungal Activity
Many substituted 1,2,4-triazines have demonstrated significant antimicrobial and antifungal properties.[7] The introduction of various pharmacophores through the derivatization strategies described above can lead to potent antimicrobial agents. For instance, 1,2,4-triazine derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis.[8] Furthermore, certain derivatives have exhibited promising antifungal activity against pathogens like Candida albicans and Aspergillus niger.[9][10]
Table of Reported Antimicrobial and Antifungal Activities of 1,2,4-Triazine Derivatives
| Derivative Class | Target Organism | Activity | Reference |
| Thiazole-containing 1,2,4-triazines | Candida albicans | Antifungal | [9] |
| Fused 1,2,4-triazines | Staphylococcus aureus, Bacillus subtilis | Antibacterial | [8] |
| Quinoline-containing 1,2,4-triazines | Various bacteria and fungi | Antimicrobial | |
| Benzoimidazo[1,2-d][3][9][11]triazines | Botrytis cinerea, Rhizoctonia solani | Antifungal | [9] |
| 1,2,4-Triazine-sulfonamides | Candida albicans | Antifungal | [12] |
Anticancer Activity
The 1,2,4-triazine core is a key structural motif in a number of compounds with potent anticancer activity.[3][5][6] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and interaction with other cellular targets.[13] For example, certain 1,2,4-triazine derivatives have shown cytotoxic effects against human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT116).[5][14]
Table of Reported Anticancer Activities of 1,2,4-Triazine Derivatives
| Derivative Class | Cancer Cell Line | Activity | Reference |
| Xanthone-1,2,4-triazine conjugates | HCT116, A-172, Hs578T | Anticancer | [5] |
| 1,2,4-Triazine sulfonamides | DLD-1, HT-29 (Colon cancer) | Anticancer, induces apoptosis | [6] |
| Phenylamino-s-triazine derivatives | MCF-7 (Breast cancer), C26 (Colon carcinoma) | Anticancer | [14] |
| Thiazole/Benzothiazole-containing 1,2,4-triazines | A549 (Lung adenocarcinoma) | Antitumor | [3] |
Logical Relationship of Derivatization to Biological Activity
Caption: From scaffold to function.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine as a Versatile Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-1,2,4-triazine is a heterocyclic compound featuring a triazine core substituted with three chlorine atoms.[1] The electron-withdrawing nature of the nitrogen atoms and chlorine substituents renders the triazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the differential reactivity of the three chlorine atoms, makes this compound a valuable trifunctional linker molecule for applications in bioconjugation, drug delivery, and materials science. This document provides an overview of its properties, application protocols, and relevant data for its use as a linker.
The reactivity of the chlorine atoms in this compound allows for a controlled, sequential substitution with various nucleophiles such as amines, thiols, and alcohols.[1] This step-wise functionalization enables the precise construction of complex molecular architectures. Generally, the chlorine atom at the 5-position is the most susceptible to substitution, followed by the chlorine at the 3-position, and finally the one at the 6-position.[1] This reactivity hierarchy is a key feature for its application as a linker. While much of the detailed experimental literature focuses on the more common isomer, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), the principles of temperature-controlled sequential substitution are analogous.
Key Features as a Linker Molecule
-
Trifunctional Scaffolding: The three reactive chlorine atoms allow for the attachment of up to three different molecular entities.
-
Sequential and Controlled Reactivity: The differential reactivity of the chlorine atoms can be exploited by controlling the reaction temperature to achieve selective mono-, di-, and tri-substitution.
-
Versatile Nucleophile Compatibility: Reacts readily with a wide range of nucleophiles, including amines (e.g., lysine residues in proteins), thiols (e.g., cysteine residues in proteins), and alcohols.
-
Stable Conjugate Formation: Forms stable covalent bonds with biomolecules, ensuring the integrity of the resulting conjugate.
Data Presentation
Table 1: Temperature-Dependent Sequential Substitution of Trichloro-triazines
| Substitution Step | Nucleophile | Typical Reaction Temperature (°C) | Product | Reference |
| First | Amine, Thiol, or Alcohol | 0 - 5 | Mono-substituted dichloro-triazine | [2] |
| Second | Amine, Thiol, or Alcohol | Room Temperature | Di-substituted mono-chloro-triazine | [2] |
| Third | Amine, Thiol, or Alcohol | > 60 (often requiring heating or reflux) | Tri-substituted triazine | [3] |
Note: These are general conditions primarily established for 2,4,6-trichloro-1,3,5-triazine (TCT) and serve as a starting point for optimizing reactions with this compound.
Table 2: Exemplary Reaction Conditions for Nucleophilic Substitution on TCT
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| sec-butyl amine | DIEA | DCM | 0 | 30 min | N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | Not specified | [2] |
| 3-methyl-2-butanethiol | DIEA | DCM | 0 | 30 min | 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | Not specified | [2] |
| 2-phenylethanol | DIEA | DCM | 0 | 30 min | 2,4-dichloro-6-phenethoxy-1,3,5-triazine | Not specified | [2] |
| sec-butyl amine (2nd sub.) | DIEA | THF | 75 | 30 h | N-(sec-butyl)-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazin-2-amine | Not specified | [2] |
Note: DIEA = Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran. The yields for these specific reactions were not provided in the source, but the reactions were reported to proceed to give the desired products.
Experimental Protocols
Protocol 1: Mono-substitution of this compound with a Primary Amine
This protocol describes the first substitution reaction to create a mono-functionalized triazine linker.
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., an N-terminally protected amino acid)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the primary amine-containing molecule (1 equivalent) and DIEA (1 equivalent) in anhydrous DCM.
-
Slowly add the amine solution to the stirred solution of this compound at 0°C.
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mono-substituted product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Di-substitution of this compound with a Thiol
This protocol outlines the second substitution, reacting a mono-substituted dichloro-triazine with a thiol-containing molecule.
Materials:
-
Mono-substituted dichloro-1,2,4-triazine (from Protocol 1)
-
Thiol-containing molecule (e.g., a cysteine derivative)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the mono-substituted dichloro-1,2,4-triazine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask.
-
Add the thiol-containing molecule (1 equivalent) to the solution.
-
Add DIEA (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with water to remove DIEA salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting di-substituted mono-chloro-triazine can be used in the next step with or without further purification.
Mandatory Visualizations
Caption: Sequential substitution workflow for this compound.
Caption: Reactivity hierarchy of chlorine atoms in this compound.
Analytical Characterization
The successful synthesis of triazine-linked conjugates should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the substituted triazine products. The chemical shifts of the protons and carbons on the triazine ring and the attached moieties will confirm the substitution pattern.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and to monitor the progress of the reactions. A reverse-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) or formic acid.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and mass confirmation of the desired products, which is crucial for verifying the successful conjugation.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrations of the triazine ring and the functional groups of the attached molecules.
Conclusion
This compound serves as a highly versatile and reactive linker molecule. Its trifunctional nature and the ability to control the sequential substitution of its chlorine atoms by judicious choice of reaction conditions make it a powerful tool for the construction of complex bioconjugates and other functional materials. The protocols and data presented herein provide a foundation for researchers to explore the potential of this linker in their specific applications. While detailed quantitative data for the 1,2,4-triazine isomer is less abundant than for its 1,3,5-isomer, the established principles of triazine chemistry offer a reliable guide for developing robust synthetic procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines [mdpi.com]
- 5. chemistryjournals.net [chemistryjournals.net]
Troubleshooting & Optimization
Preventing hydrolysis of 1,2,4-triazine ring during synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the 1,2,4-triazine ring during synthesis. This resource offers troubleshooting guides and frequently asked questions to help ensure higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of 1,2,4-triazine derivatives.
Q1: Why is the 1,2,4-triazine ring susceptible to hydrolysis?
A1: The 1,2,4-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[1][2] This electron deficiency makes the carbon atoms in the ring electrophilic and vulnerable to nucleophilic attack by water or hydroxide ions, which can lead to ring-opening and degradation.[1][2][3]
Q2: I'm observing a significant amount of a byproduct that I suspect is from hydrolysis. What are the most common causes during the reaction?
A2: Hydrolysis during the synthesis of 1,2,4-triazines is a common side reaction, particularly under acidic or basic conditions.[2][3] Key causes include:
-
Presence of Water: Using non-anhydrous solvents or reagents introduces water, the primary nucleophile for hydrolysis.[2]
-
pH Conditions: Both acidic and basic conditions can catalyze hydrolysis.[1][3] Acidic conditions can protonate the triazine ring, making it more susceptible to nucleophilic attack, while basic conditions provide a stronger nucleophile (hydroxide ion).[2][4]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[3]
-
Electron-Withdrawing Substituents: If your target molecule has strong electron-withdrawing groups attached to the triazine ring, this can further increase its susceptibility to nucleophilic attack.[1][3]
Q3: How can I prevent hydrolysis during the reaction and work-up phases?
A3: To minimize hydrolysis, careful control of the reaction and work-up conditions is crucial.
-
Maintain Anhydrous Conditions: Always use dry solvents and reagents to minimize the presence of water.[2]
-
Control the pH: Maintain neutral or near-neutral pH conditions throughout the synthesis and work-up whenever possible.[2][3] If acidic or basic conditions are unavoidable for other transformations, they should be as mild and brief as possible.[3]
-
Lower the Temperature: Running the reaction at a lower temperature can disfavor the hydrolysis pathway.[2][3]
-
Use a Less Aggressive Nucleophile: If the reaction involves a separate nucleophilic addition, consider using a less aggressive nucleophile if possible, as strong nucleophiles can promote ring-opening.[2]
Q4: My product seems to decompose during purification. What steps can I take to ensure its stability?
A4: Product instability during purification is often due to the conditions used.
-
Use Mild Purification Conditions: Avoid harsh acidic or basic conditions during purification. A neutral work-up followed by flash column chromatography on silica gel is a standard and often effective approach.[2][5]
-
Control Temperature: Avoid excessive heating when evaporating solvents. Use a rotary evaporator at reduced pressure and moderate temperatures.[2] Some triazine derivatives can be thermally labile.[2]
-
Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation over time.[2]
Q5: Can the substituents on the 1,2,4-triazine ring affect its stability to hydrolysis?
A5: Yes, the nature and position of substituents significantly influence the stability of the 1,2,4-triazine ring.[1][3]
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, halogens) decrease the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.[1][3]
-
Electron-Donating Groups (EDGs): These groups (e.g., -NH₂, -OR, alkyl groups) increase the electron density of the ring, which can help to stabilize it against nucleophilic attack.
Data Presentation: Factors Influencing Hydrolysis
The stability of the triazine ring is highly dependent on environmental factors. The following tables summarize key data on these influences.
Table 1: Effect of pH and Temperature on Hydrolysis Rate of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine *
| Temperature | pH Condition | Rate Equation |
| 22 °C | Acidic | d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺] |
| 60 °C | Acidic | d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺] |
*Data is for a related s-triazine, but illustrates the strong dependence of hydrolysis rate on both pH and temperature, a principle applicable to 1,2,4-triazines.[6] Hydrolysis is significantly accelerated by increased H⁺ concentration and higher temperatures.[6] In another study, a 1,2,4-triazine derivative was found to readily undergo hydrolysis at a pH range of 8.45-9.43.[7]
Table 2: Qualitative Effect of Substituents on 1,2,4-Triazine Ring Stability
| Substituent Type | Effect on Electron Density | Susceptibility to Hydrolysis | Example Groups |
| Electron-Withdrawing Group (EWG) | Decreases | Increases | -NO₂, -CF₃, -Cl, -Br |
| Electron-Donating Group (EDG) | Increases | Decreases | -CH₃, -OCH₃, -NH₂ |
Experimental Protocols
Protocol 1: General Synthesis of 1,2,4-Triazines Under Anhydrous, pH-Neutral Conditions
This protocol provides a general methodology for the condensation of a 1,2-dicarbonyl compound with an amidrazone, a common method for 1,2,4-triazine synthesis, while minimizing hydrolysis.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator under vacuum.
-
Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF/ether, or using molecular sieves).
-
Ensure all starting materials (1,2-dicarbonyl, amidrazone) are dry and of high purity.[2]
-
-
Reaction Setup:
-
Assemble the glassware under an inert atmosphere (nitrogen or argon). Use a Schlenk line or a glovebox.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under inert atmosphere), dissolve the 1,2-dicarbonyl compound (1.0 eq.) in an anhydrous solvent (e.g., THF, Dioxane, or Ethanol).
-
-
Reaction Execution:
-
Add the amidrazone (1.0 eq.) to the solution.
-
If a catalyst is needed, use a neutral or mild one. For example, a catalytic amount of acetic acid can be used, but monitor the reaction closely and keep the amount minimal.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid excessive heating to prevent thermal degradation and accelerated hydrolysis.[2][3]
-
-
Work-up (Neutral Conditions):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature.[2]
-
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a neutral aqueous solution, such as brine (saturated NaCl solution), to remove water-soluble impurities. Avoid acidic or basic washes.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, determine an optimal solvent system (e.g., hexane/ethyl acetate mixture) that provides good separation (a clear difference in Rf values) between your desired product and any impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.
-
Pack the column with the slurry, ensuring the packed bed is level and free of air bubbles or cracks.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.[5]
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Collection:
-
Elute the column with your chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[5]
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.[5]
-
Visualizations
Caption: Mechanism of Base-Catalyzed 1,2,4-Triazine Hydrolysis.
Caption: Troubleshooting Workflow for 1,2,4-Triazine Hydrolysis.
Caption: Key Strategies to Prevent 1,2,4-Triazine Hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding ring-opening side reactions in 1,2,4-triazine chemistry
Welcome to the Technical Support Center for 1,2,4-triazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions, particularly ring-opening, during the synthesis and handling of 1,2,4-triazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with 1,2,4-triazines, providing explanations and actionable solutions in a question-and-answer format.
FAQ 1: My 1,2,4-triazine is undergoing a ring-opening reaction upon introduction of a nucleophile. What is causing this and how can I prevent it?
Answer: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.[1] This is a common side reaction, especially with strong nucleophiles.
Troubleshooting Steps:
-
Choice of Nucleophile: If possible, consider using a less aggressive or sterically hindered nucleophile. The inherent reactivity of the nucleophile plays a major role.[1]
-
Reaction Temperature: Lowering the reaction temperature can disfavor the ring-opening pathway.[1] Perform the reaction at 0 °C or lower if the nucleophile is particularly reactive.
-
Solvent Effects: The choice of solvent can influence the rate of ring-opening. Aprotic solvents are generally preferred. Protic solvents may facilitate protonation of the triazine ring, increasing its susceptibility to nucleophilic attack.[1]
-
Controlled Addition: Add the nucleophile slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.
FAQ 2: I am observing significant hydrolysis of my 1,2,4-triazine derivative during work-up or purification. How can I minimize this?
Answer: The 1,2,4-triazine ring is prone to hydrolysis, especially under acidic or basic conditions, which leads to ring-opening and the formation of various degradation products.[1][2] The stability of the triazine ring is highly dependent on the nature and position of its substituents.[2]
Preventative Measures:
-
pH Control: Maintain a neutral or near-neutral pH during the reaction work-up and purification.[1][2] If acidic or basic conditions are necessary for other transformations, they should be as mild and brief as possible.[2]
-
Anhydrous Conditions: Use anhydrous solvents and reagents for the reaction and work-up whenever possible to minimize the presence of water.[1][2]
-
Temperature Control: Avoid excessive heating during purification steps, such as solvent evaporation, as this can accelerate hydrolysis. Use a rotary evaporator at reduced pressure and moderate temperature.[1][3]
-
Substituent Effects: Be mindful of the electronic nature of the substituents on the triazine ring. Electron-withdrawing groups can increase its susceptibility to nucleophilic attack by water.[2]
FAQ 3: My synthesis using an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of regioisomers that are difficult to separate. What is happening and how can I address this?
Answer: The formation of regioisomers is the most common side product when using an unsymmetrical 1,2-dicarbonyl compound with an amidrazone. The amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers.[2]
Strategies for Minimization and Control:
-
Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. Systematically varying these parameters may favor the formation of one isomer. Less polar solvents at lower temperatures can sometimes enhance selectivity.[2]
-
Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[2]
-
Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their similar physical properties, this can be challenging.[2]
-
Semi-Preparative HPLC: This is a highly effective technique for separating isomers with small differences in polarity.[1][2]
-
Fractional Crystallization: This can be attempted if the isomers have sufficiently different solubilities in a particular solvent system.[2]
-
Column Chromatography: Standard column chromatography on silica gel may be effective if there is a sufficient difference in the polarity of the isomers.[2]
-
Data Presentation: Stability of 1,2,4-Triazine Derivatives
Hydrolytic Stability
The hydrolytic stability of 1,2,4-triazines is highly dependent on pH and the substituents on the triazine ring. In general, they are more stable under neutral conditions and susceptible to degradation under both acidic and basic conditions.
| Compound Type | Condition | Observation | Reference |
| Azacitidine (a 1,3,5-triazine analog) | Neutral to basic aqueous solution | Undergoes hydrolysis via nucleophilic attack, leading to ring-opening. | [4] |
| General 1,2,4-Triazines | Acidic or Basic | Susceptible to hydrolysis leading to ring-opening and degradation products. | [1][2] |
| 5-Phenyl-1,2,4-triazines | Acid (0.1N HCl) and Base (0.1N NaOH) | Degradation observed under forced degradation studies. | [5] |
Thermal Stability
Many 1,2,4-triazine derivatives exhibit good thermal stability. However, the decomposition temperature is significantly influenced by the substitution pattern.
| Compound Class | Substituent (R) at Phenyl Moiety | Decomposition Onset Temperature (°C) | Reference |
| Annelated Triazinones | 4-Cl | >241-296 | [6][7] |
| Annelated Triazinones | 3,4-Cl₂ | >241-296 | [6][7] |
| Annelated Triazinones | H | >241-296 | [6][7] |
| Annelated Triazinones | 3-Cl | >241-296 | [6][7] |
| Annelated Triazinones | 4-CH₃ | >241-296 | [6][7] |
| Annelated Triazinones | 2-CH₃ | >241-296 | [6][7] |
| Annelated Triazinones | 3-CH₃ | >241-296 | [6][7] |
| Annelated Triazinones | 2-Cl | >241-296 | [6][7] |
| Annelated Triazinones | 2-OCH₃ | >241-296 | [6][7] |
| General 5-Phenyl-1,2,4-triazines | Various | Stable up to 200°C to over 300°C | [5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Dihalo-1,2,4-triazine while Minimizing Ring-Opening
This protocol outlines a general procedure for the SNAr of a dihalo-1,2,4-triazine with a nucleophile, with precautions to minimize the risk of ring-opening.
Materials:
-
Dihalo-1,2,4-triazine (1.0 eq)
-
Nucleophile (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: Dissolve the dihalo-1,2,4-triazine (1.0 eq) in an anhydrous solvent under an inert atmosphere.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the stirred solution.[1]
-
Addition of Base: Slowly add the non-nucleophilic base (1.5 eq) dropwise to the reaction mixture.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines with Precautions against Hydrolysis
This method provides a convenient one-pot procedure for the synthesis of substituted 1,2,4-triazines.[8]
Materials:
-
Amide (e.g., benzamide) (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Base (e.g., sodium tert-butoxide)
-
Hydrazine hydrate (2 ml)
-
Ethanol
-
Dichloromethane
Procedure:
-
A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base.[8]
-
Once the initial condensation is complete, ethanol is added to dissolve the intermediate.[8]
-
Hydrazine hydrate (2 ml) is then added to the reaction mixture.[8]
-
The solution is heated at reflux for 2.5 to 6 hours.[8]
-
After cooling, the solvent is evaporated under reduced pressure.[8]
-
The residue is poured into water and extracted with dichloromethane.[8]
-
The organic layer is washed with a neutral buffer or sodium bicarbonate solution and dried over sodium sulfate.[8]
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of nucleophilic attack on the 1,2,4-triazine ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Triazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 1,3,5-triazines, particularly with 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.
Frequently Asked Questions (FAQs)
Q1: What makes the 1,3,5-triazine ring so susceptible to nucleophilic substitution?
A1: The 1,3,5-triazine ring is an electron-deficient aromatic system.[1][2] The three nitrogen atoms are highly electronegative, which significantly reduces the electron density of the carbon atoms in the ring, making them electrophilic and thus highly prone to attack by nucleophiles.[1][2] This inherent reactivity is in contrast to typical aromatic systems like benzene, where nucleophilic aromatic substitution is much more difficult to achieve.[1]
Q2: How can I selectively achieve mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?
A2: Selective substitution on TCT is primarily controlled by a stepwise increase in reaction temperature.[1][2][3] The reactivity of the chlorine atoms decreases with each successive substitution. This is because the incoming nucleophile, which is typically electron-donating, increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[1][3] Therefore, more energy (in the form of higher temperature) is required for each subsequent substitution.[1][3]
Q3: What is the general order of reactivity for different nucleophiles with TCT?
A3: The reactivity of nucleophiles is a critical factor, especially when planning sequential substitutions to create asymmetric triazines. While reaction conditions can influence the outcome, a general order of reactivity has been observed. For instance, a competitive study using N,N-diisopropylethylamine (DIEA) as a base at 0°C found the preferential order of incorporation to be alcohols > thiols > amines.[1] When synthesizing triazines with both oxygen and nitrogen nucleophiles (O,N-type), it is generally recommended to introduce the oxygen-containing nucleophile first.[1][4][5]
Q4: Why does the reaction become progressively more difficult after the first substitution?
A4: The first nucleophilic substitution on TCT is a rapid reaction, even at low temperatures.[1] This is due to the strong electron-withdrawing effect of the three chlorine atoms, which makes the ring's carbon atoms highly electrophilic. When a nucleophile replaces a chlorine atom, it usually donates electron density into the triazine ring. This donation of electron density reduces the electrophilicity of the remaining carbon-chlorine bonds, thereby deactivating the ring towards further substitution.[1][3] Consequently, a higher temperature is needed to overcome the increased activation energy for the second and third substitutions.[1][3]
Q5: Is it possible to add other types of nucleophiles after an amine has been substituted onto the triazine ring?
A5: It is exceedingly difficult to substitute the remaining chlorine atoms with nucleophiles other than another amine once an amine has been incorporated onto the s-triazine ring.[1][4][5][6] The strong electron-donating nature of the amino group significantly deactivates the ring, making subsequent attacks by less reactive nucleophiles, such as alcohols or thiols, very challenging under standard conditions.[1] Therefore, the order of nucleophile addition is a crucial parameter in the design of your synthetic route.[1]
Troubleshooting Guide
Problem 1: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products.
-
Cause: This is a common issue that typically arises from poor temperature control. To achieve selective mono-substitution, the reaction must be maintained at a low temperature, generally between 0-5°C.[1][2][3] For highly reactive nucleophiles, even lower temperatures (e.g., -20°C) may be necessary.[1]
-
Solution:
Problem 2: The reaction has a very low yield or is not proceeding at all.
-
Cause: Several factors can contribute to low or no conversion.
-
Insufficient Reactivity: For the second and particularly the third substitution, a significant increase in temperature is required. The second substitution often needs to be performed at room temperature, while the third may require heating to 80-100°C or reflux conditions.[1][3][7]
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Incorrect Base/Solvent Combination: The choice of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) may have limited solubility in some organic solvents.[1]
-
Weak Nucleophile: The inherent reactivity of the nucleophile plays a major role. If you are using a weak nucleophile, more forcing conditions such as higher temperature, a stronger base, or longer reaction times may be necessary.[1]
-
Deactivated Ring: If you are attempting a substitution on an already functionalized triazine (for example, one that already has an amine substituent), the ring may be too electron-rich for the reaction to proceed under standard conditions.[1]
-
-
Solution:
-
Incrementally increase the reaction temperature.
-
Consider using a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1] Common solvents include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[1]
-
If using a weak nucleophile, consider increasing the temperature, using a stronger base, or extending the reaction time.
-
Problem 3: I am observing unexpected side products.
-
Cause: Besides over-substitution, other side reactions can occur.
-
Solution:
-
Ensure that all reagents and solvents are thoroughly dried before use to prevent hydrolysis.
-
If ring opening is suspected, consider using milder reaction conditions (lower temperature, weaker base).
-
Data Presentation
Table 1: Recommended Temperature Conditions for Sequential Nucleophilic Substitution on TCT
| Substitution Step | Leaving Group | Typical Reaction Temperature | Ring Reactivity |
| First Substitution | 2,4,6-trichloro-1,3,5-triazine | 0–5 °C[2][3] | High |
| Second Substitution | Monosubstituted dichlorotriazine | Room Temperature[2][7] | Moderate |
| Third Substitution | Disubstituted monochlorotriazine | 70–100 °C (Reflux)[1][3][7] | Low |
Table 2: Common Solvents and Bases for Nucleophilic Substitution on Triazines
| Entry | Base | Solvent | Temperature (°C) |
| 1 | K₂CO₃ | Acetone, Methanol, Chloroform[5] | 0 - Room Temperature |
| 2 | NaHCO₃ | Water/Methanol[5] | 0 |
| 3 | DIEA | Dichloromethane (DCM), Ethyl Acetate[1] | 0 - Room Temperature |
| 4 | Triethylamine (TEA) | Dichloromethane (DCM)[8] | Room Temperature |
| 5 | Cs₂CO₃ | Tetrahydrofuran (THF)[9] | 40 |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)
This protocol is a generalized procedure based on common laboratory practices.[1]
-
Dissolve TCT (1 equivalent) in a suitable solvent (e.g., Dichloromethane - DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIEA) in the same solvent.
-
Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1]
Protocol 2: General Procedure for Di-substitution of a Mono-substituted Dichlorotriazine
-
Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent (e.g., Ethyl Acetate).
-
Add the second nucleophile (1.1 to 2 equivalents, depending on whether a symmetric or asymmetric product is desired) followed by the base (equivalent to the nucleophile, e.g., DIEA).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 to isolate the di-substituted product.[1]
Visualizations
Caption: Sequential nucleophilic substitution workflow on TCT.
Caption: Troubleshooting guide for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives [krisp.org.za]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,5,6-Trichloro-1,2,4-triazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,5,6-trichloro-1,2,4-triazine to improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is a highly electrophilic heterocycle. Its reactivity is primarily characterized by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by a variety of nucleophiles. The electron-deficient nature of the 1,2,4-triazine ring, enhanced by the three chlorine substituents, facilitates these reactions.
Q2: Is there a difference in reactivity between the three chlorine atoms?
A2: Yes, the chlorine atoms at the 3, 5, and 6-positions exhibit differential reactivity towards nucleophilic attack. The generally accepted order of reactivity is: C5 > C3 > C6. The chlorine atom at the 5-position is the most susceptible to substitution, followed by the one at the 3-position, and finally the one at the 6-position. This selectivity is attributed to the electronic distribution within the heterocyclic ring.
Q3: How can I control the number of substitutions on the triazine ring?
A3: Stepwise displacement of the chlorine atoms can be controlled by carefully managing the reaction temperature. The first substitution (at the C5 position) can often be achieved at low temperatures (e.g., 0-5 °C). The second substitution (at the C3 position) typically requires room temperature, while the third substitution (at the C6 position) often necessitates elevated temperatures.
Q4: What types of nucleophiles can be used in these reactions?
A4: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The choice of nucleophile will influence the reaction conditions required. Primary amines are generally very reactive, while bulkier secondary amines or less nucleophilic species may require more forcing conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Monosubstituted Product | 1. Reaction temperature is too high, leading to di-substitution. 2. Incorrect stoichiometry (excess nucleophile). 3. Insufficient reaction time at low temperature. | 1. Maintain the reaction temperature strictly at 0-5 °C. 2. Use a 1:1 molar ratio of the triazine to the nucleophile. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of a Mixture of Di- and Tri-substituted Products | 1. The temperature for the second substitution was too high. 2. Prolonged reaction time at elevated temperatures. | 1. For di-substitution, maintain the reaction at room temperature and monitor closely. 2. To achieve tri-substitution, a significant increase in temperature (reflux) is often necessary. |
| Incomplete Reaction (Starting Material Remains) | 1. Reaction temperature is too low. 2. Insufficient amount of base to neutralize the HCl byproduct. 3. Sterically hindered or weakly nucleophilic reactant. | 1. Gradually increase the reaction temperature. 2. Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NaHCO₃). 3. Consider using a more polar solvent or a catalyst. For very unreactive nucleophiles, microwave irradiation may be beneficial. |
| Difficulty in Product Purification | 1. Formation of closely related byproducts. 2. Presence of unreacted starting materials. 3. Salt byproducts from the base used. | 1. Utilize flash column chromatography with a carefully selected eluent system. 2. Perform an initial workup by quenching the reaction with water and extracting with an organic solvent. 3. Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities and brine to remove water-soluble salts. Recrystallization or semi-preparative HPLC can be used for final polishing.[1] |
Data Presentation: Reaction Conditions for Sequential Substitution
The following table provides a general guideline for the stepwise substitution on this compound, extrapolated from data on the analogous 2,4,6-trichloro-1,3,5-triazine.
| Substitution Step | Target Position | Typical Temperature | Nucleophile Stoichiometry | Base | Common Solvents | Expected Yield Range |
| First | C5 | 0-5 °C | 1.0 eq. | DIPEA, NaHCO₃ | DCM, THF, Acetone | Good to Excellent |
| Second | C3 | Room Temperature | 1.0 eq. | DIPEA, K₂CO₃ | THF, 1,4-Dioxane | Moderate to Good |
| Third | C6 | Reflux | >1.0 eq. | DIPEA, K₂CO₃ | 1,4-Dioxane, Toluene | Moderate |
Note: Yields are highly dependent on the specific nucleophile used.
Experimental Protocols
Protocol 1: Selective Monosubstitution with an Amine
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq.).
-
Nucleophile Addition: Slowly add the primary or secondary amine (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting triazine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Di-substitution with an Alcohol followed by an Amine
-
First Substitution (Alkoxide): In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (1.0 eq.) to a suspension of sodium hydride (1.0 eq.) in anhydrous THF at 0 °C.
-
Reaction with Triazine: Slowly add the alkoxide solution to a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C. Stir for 1-2 hours at this temperature.
-
Second Substitution (Amine): To the reaction mixture containing the monosubstituted product, add DIPEA (1.1 eq.) followed by the desired amine (1.0 eq.).
-
Warming and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
Managing differential reactivity of chlorine atoms in 3,5,6-Trichloro-1,2,4-triazine
Technical Support Center: 3,5,6-Trichloro-1,2,4-triazine
Welcome to the technical support center for managing the differential reactivity of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for navigating the complexities of selective nucleophilic aromatic substitution (SNAr) on the 1,2,4-triazine core.
Understanding the Differential Reactivity
The three chlorine atoms on the this compound ring exhibit a distinct hierarchy of reactivity towards nucleophiles. This selectivity is governed by the electron-deficient nature of the triazine ring, where the carbon atoms are rendered electrophilic to varying degrees. The generally accepted order of reactivity for nucleophilic substitution is:
Position C5 (most reactive) > Position C3 > Position C6 (least reactive) [1]
This differential reactivity allows for the controlled, stepwise substitution of the chlorine atoms by careful manipulation of reaction conditions, primarily temperature.
References
Troubleshooting low yields in microwave-assisted triazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in microwave-assisted triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for microwave-assisted triazine synthesis?
Microwave-assisted triazine synthesis can be achieved from various starting materials. The most common precursors include:
-
Cyanuric chloride: This is a widely used precursor for synthesizing mono-, di-, and tri-substituted 1,3,5-triazines through sequential nucleophilic substitution of its chlorine atoms.[1][2][3]
-
Nitriles: Cyclotrimerization of nitriles is another effective method for forming the 1,3,5-triazine ring under microwave irradiation, often facilitated by a Lewis acid catalyst.
-
Metformin: This biguanide can be used to synthesize tri-substituted 1,3,5-triazines, offering a metal-free and cost-effective route.[4]
-
Amidrazones and 1,2-dicarbonyl compounds: Condensation reactions between these starting materials are a common route for the synthesis of 1,2,4-triazines.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in microwave-assisted triazine synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or microwave power can lead to incomplete reactions or degradation of products.
-
Inappropriate Solvent: The choice of solvent is crucial as it needs to efficiently absorb microwave energy and dissolve the reactants.
-
Ineffective Base or Catalyst: The base or catalyst may not be suitable for the specific substrates, leading to poor activation and low conversion.
-
Side Reactions: The formation of undesired byproducts, such as regioisomers or hydrolysis products, can significantly reduce the yield of the target triazine.[5]
-
Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction.
-
Solubility Issues: Poor solubility of reactants or intermediates in the reaction medium can hinder the reaction progress.
Q3: How can I optimize the reaction conditions to improve my yield?
Systematic optimization of reaction parameters is key to improving yields. Consider the following:
-
Temperature and Time: Microwave synthesis allows for rapid heating to high temperatures.[1] However, excessive heat can lead to decomposition. It is crucial to screen a range of temperatures and reaction times to find the optimal balance for your specific reaction.
-
Solvent: Polar aprotic solvents like DMF and DMSO are often effective in microwave synthesis as they couple efficiently with microwaves and can dissolve a wide range of reactants.[1][6] However, solvent-free conditions have also been shown to be effective and offer a greener alternative.[7]
-
Base and Catalyst: The choice of base is critical. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate.[1][4] Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can also significantly improve reaction efficiency, especially in biphasic systems.[1]
-
Microwave Power: The applied microwave power should be carefully controlled to maintain the desired temperature and avoid localized overheating.
Q4: What are some common side reactions in triazine synthesis and how can I minimize them?
-
Formation of Regioisomers: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a common problem that can complicate purification and reduce the yield of the desired product.[5] To minimize this, you can try varying the solvent polarity and reaction temperature, as these factors can influence the regioselectivity.[5]
-
Hydrolysis of the Triazine Ring: The triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of degradation products.[5] To prevent this, use anhydrous solvents and mild reaction conditions whenever possible.[5]
-
Incomplete Substitution: In the synthesis of substituted triazines from cyanuric chloride, incomplete substitution of the chlorine atoms can occur, leading to a mixture of mono-, di-, and tri-substituted products. Careful control of reaction temperature and stoichiometry is crucial for achieving the desired level of substitution.[1]
Q5: What are the recommended methods for purifying triazine products?
Purification of triazine derivatives is commonly achieved using the following techniques:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying triazine products.[8] The choice of eluent is critical and often consists of a mixture of solvents like dichloromethane/hexanes or ethyl acetate/hexanes.[8]
-
Recrystallization: For solid products, recrystallization from a suitable solvent can be an effective method to obtain highly pure compounds.
-
Washing/Precipitation: In some cases, a simple work-up involving washing the crude product with a suitable solvent to remove impurities followed by precipitation can yield a pure product.[4]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution of Cyanuric Chloride
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient activation of the nucleophile or cyanuric chloride. | - Increase the amount of base. - Switch to a stronger, non-nucleophilic base (e.g., DIPEA). - Add a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction.[1] |
| Suboptimal reaction temperature or time. | - Systematically screen a range of temperatures (e.g., 80-150 °C) and reaction times (e.g., 5-30 minutes) under microwave irradiation.[7] | |
| Poor solvent choice. | - Use a polar aprotic solvent with a high dielectric constant that couples well with microwaves (e.g., DMF, DMSO).[1][6] - Consider solvent-free conditions if reactants are liquids or have low melting points.[7] | |
| Formation of multiple products | Incomplete or over-substitution of chlorine atoms. | - Carefully control the stoichiometry of the nucleophile. - For mono- or di-substitution, maintain a low reaction temperature (0 °C for the first substitution, room temperature for the second).[1] For tri-substitution, higher temperatures may be required. |
| Side reactions with the solvent. | - Ensure the solvent is inert under the reaction conditions. | |
| Product degradation | Excessive temperature or prolonged reaction time. | - Reduce the reaction temperature and/or time. - Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to microwave irradiation. |
Guide 2: Low Yield in Cyclotrimerization of Nitriles
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | Inactive or insufficient catalyst. | - Use an effective Lewis acid catalyst such as yttrium trifluorosulfonate or silica-supported Lewis acids.[7] - Ensure the catalyst is anhydrous and active. - Increase the catalyst loading. |
| Harsh reaction conditions leading to decomposition. | - While microwave irradiation allows for higher temperatures, excessive heat can be detrimental. Optimize the temperature and reaction time. Reactions are often carried out between 120-150 °C for 5-10 minutes.[7] | |
| Low yield despite some product formation | Reversible reaction or unfavorable equilibrium. | - If possible, remove any byproducts that may be shifting the equilibrium. |
| Steric hindrance from bulky substituents on the nitrile. | - This can be a limitation of the method. Consider alternative synthetic routes if yields remain low. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Microwave-Assisted Triazine Synthesis
| Starting Material | Nucleophile/Reagent | Solvent | Base/Catalyst | Temp (°C) | Time | Yield (%) | Reference |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | Various amines | DMF | Na2CO3, TBAB | 150 | 150 s | 54-87 | [1] |
| Cyanuric Chloride | Morpholine, Piperidine, Diethylamine | Dichloromethane | Na2CO3 | Not specified | Not specified | 80-88 | [3] |
| Benzoyl benzotriazolide | Metformin | DMF | TEA | 100 | 3 h | ~90 | [4] |
| Aromatic Nitriles | - | Solvent-free | Silica-supported Lewis acids | 120-150 | 5-10 min | Good to excellent | [7] |
| 2-aminopyridine, Cyanamide, 4-chlorobenzaldehyde | - | Pyridine | - | 120 | 15 min | 70 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trisubstituted 1,3,5-Triazines from Cyanuric Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Step 1: First Substitution (Monosubstitution)
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., THF, acetone) in a microwave-safe reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the first nucleophile (1 equivalent) and a base (e.g., DIPEA, 1.1 equivalents) in the same solvent.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, the intermediate can be isolated or used directly in the next step.
-
-
Step 2: Second Substitution (Disubstitution)
-
To the solution containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and a base (e.g., DIPEA, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Step 3: Third Substitution (Trisubstitution)
-
Add the third nucleophile (1.1-1.5 equivalents) and a base (e.g., DIPEA, 1.2 equivalents) to the reaction mixture.
-
Seal the microwave vessel and heat the reaction mixture in a microwave synthesizer to a temperature between 100-150 °C for 10-30 minutes. The optimal temperature and time should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude product can be purified by column chromatography, recrystallization, or precipitation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in microwave-assisted triazine synthesis.
Caption: Sequential nucleophilic substitution of cyanuric chloride.
References
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 1,2,4-Triazines
Welcome to the technical support center for the functionalization of 1,2,4-triazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of a 5,6-disubstituted 1,2,4-triazine using an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge when condensing unsymmetrical 1,2-dicarbonyls with amidrazones or acid hydrazides. The two non-equivalent carbonyl groups have different electrophilicities, leading to two possible cyclization products.
Control Strategies:
-
Reactant Modification: Introduce bulky substituents on either the amidrazone or the dicarbonyl compound. This can sterically hinder the approach to one of the carbonyl groups, favoring the formation of a single regioisomer.
-
Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. It is recommended to perform a screening of solvents with varying polarities (e.g., toluene, dioxane, ethanol, acetic acid) and temperatures to optimize for the desired isomer.
-
Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their often similar physical properties, this can be challenging. Techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are highly effective for separating these closely related isomers.
Q2: What are the primary methods for direct C-H functionalization of an existing 1,2,4-triazine ring, and how is regioselectivity controlled?
A2: The primary methods for direct C-H functionalization of 1,2,4-triazines are palladium-catalyzed C-H arylation and radical-based Minisci-type alkylation. The electron-deficient nature of the triazine ring dictates the reactivity of its C-H bonds, with the C5 and C6 positions being the most common sites for functionalization.
Regiocontrol in C-H Functionalization:
-
Palladium-Catalyzed Arylation: Regioselectivity is primarily controlled by the choice of ligand, base, and solvent. For related azole systems, bulky phosphine ligands in nonpolar solvents can favor arylation at one position, while different ligands in polar solvents can direct it to another. The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the ligand plays a crucial role in the selectivity-determining C-H cleavage step.
-
Minisci-Type Alkylation: This radical-based method is effective for introducing alkyl groups. The regioselectivity is governed by the electronic properties of the triazine ring. The most electron-deficient carbon is typically the site of radical attack. For a 1,2,4-triazine, protonation under acidic conditions further activates the ring, and the position of the substituent at C3 will influence the electronic distribution and thus the preferred site of attack (C5 vs. C6).
Q3: My inverse electron demand Diels-Alder (IEDDA) reaction with a substituted 1,2,4-triazine is not proceeding or is giving low yields. What are the common issues?
A3: IEDDA reactions are powerful for creating new heterocyclic systems from 1,2,4-triazines. Common issues include low reactivity of the diene (triazine) or dienophile.
Troubleshooting IEDDA Reactions:
-
Diene Reactivity: The reactivity of the 1,2,4-triazine is increased by electron-withdrawing groups (EWGs) on the ring. If your triazine has electron-donating groups (EDGs), it will be less reactive.
-
Dienophile Reactivity: The reaction works best with electron-rich dienophiles such as enamines, enol ethers, and ynamines. Unactivated alkenes or alkynes may require higher temperatures and longer reaction times.
-
Solvent Effects: While many IEDDA reactions can be run neat or in common organic solvents, the choice of solvent can sometimes influence the reaction rate.
-
Temperature: For less reactive partners, increasing the reaction temperature is often necessary. However, be mindful of potential decomposition of starting materials or products at very high temperatures.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptoms:
-
Formation of a mixture of C5- and C6-arylated products.
-
Difficulty in separating the resulting regioisomers.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Ligand | The ligand is critical for directing the regioselectivity. Screen a panel of phosphine-based ligands with varying steric bulk and electronic properties (e.g., P(t-Bu)3, SPhos, XPhos). Bulky ligands can favor the less sterically hindered C-H bond. |
| Incorrect Solvent Polarity | Solvent polarity can significantly influence the regioselectivity. For related heterocycles, polar solvents like DMA or DMF tend to favor C5 arylation, while nonpolar solvents like toluene or dioxane may favor C2/C6 arylation. Perform a solvent screen to determine the optimal medium for your substrate. |
| Inappropriate Base | The base plays a role in the C-H activation step. Screen different bases such as K2CO3, Cs2CO3, and KOAc. The strength and nature of the base can affect the selectivity. |
| Temperature Effects | The reaction temperature can impact the C5/C6 ratio. Try running the reaction at a lower temperature, which may favor the thermodynamically more stable product. |
Problem 2: Ring-Opening or Hydrolysis of the 1,2,4-Triazine Core
Symptoms:
-
Low yield of the desired functionalized product.
-
Presence of unexpected byproducts identified by LC-MS, suggesting decomposition.
-
Difficulty in isolating the product during aqueous work-up.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh pH Conditions | The electron-deficient 1,2,4-triazine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under acidic or basic conditions.[1] Maintain neutral or near-neutral pH during the reaction and work-up whenever possible. |
| Presence of Water | Hydrolysis can be a significant side reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Strong Nucleophiles | Strong nucleophiles can attack the triazine ring, leading to ring-opening.[1] If possible, use a less aggressive nucleophile or consider a protecting group strategy if a particular functional group is making the ring too reactive. |
| Elevated Temperatures | High temperatures can accelerate hydrolysis or other decomposition pathways. If possible, use a catalyst system that allows for lower reaction temperatures. During work-up, avoid excessive heating when evaporating solvents. |
Quantitative Data on Regioselectivity
The following table summarizes representative data for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines, highlighting the yields achieved with different substitution patterns. Note that reactions with unsymmetrical diketones can lead to mixtures of regioisomers.
Table 1: Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines
| Entry | R3 | R5 | R6 | Yield (%) |
| 1 | H | C6H5 | C6H5 | 56 |
| 2 | CH3 | C6H5 | C6H5 | 78 |
| 3 | C6H5 | C6H5 | C6H5 | 61 |
| 4 | H | 4-OMeC6H4 | C6H5 | 64 |
| 5 | CH3 | 4-OMeC6H4 | C6H5 | 57 |
| 6 | C6H5 | 4-OMeC6H4 | C6H5 | 69 |
| Data synthesized from literature reports. Yields are for the isolated product after purification. |
Experimental Protocols
Protocol 1: General Procedure for Minisci-Type Alkylation of a Heterocycle (Adapted for 1,2,4-Triazines)
This protocol is adapted from a procedure for the C-4 alkylation of pyridines and serves as a starting point for the C-6 functionalization of 3-substituted or 3,5-disubstituted 1,2,4-triazines.[2]
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the 1,2,4-triazine substrate (1.0 equiv), the carboxylic acid alkyl source (2.0 equiv), ammonium persulfate ((NH4)2S2O8) (2.0 equiv), and silver nitrate (AgNO3) (0.2 equiv).
-
Solvent Addition: Add a biphasic solvent system of dichloroethane and water (1:1 ratio, e.g., 2.5 mL of each per 0.5 mmol of substrate).
-
Reaction Conditions: Stir the biphasic mixture vigorously at 50-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography to yield the desired C-6 alkylated 1,2,4-triazine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Halogenated 1,2,4-Triazine
This protocol is a general method for displacing a halogen (e.g., Cl, Br) from an activated 1,2,4-triazine ring with a nucleophile.
-
Reaction Setup: Dissolve the halo-1,2,4-triazine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere.
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 equiv) to the stirred solution. If the nucleophile is an alcohol or amine, a non-nucleophilic base is required.
-
Addition of Base: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs2CO3) (1.5 equiv) dropwise if required.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in C-H arylation.
Caption: Key factors influencing regioselectivity in common 1,2,4-triazine reactions.
References
Optimizing base and solvent conditions for triazine reactions
Welcome to the technical support center for optimizing base and solvent conditions in triazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base for a triazine synthesis?
A1: The choice of base is crucial and depends on the specific triazine synthesis. For nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often preferred to scavenge HCl produced during the reaction without competing with the primary nucleophile.[1] The basicity of the base is also a key consideration. In aprotic solvents, strongly basic catalysts can lead to higher amide yields in related reactions, while in protic solvents, weakly basic catalysts may be more favorable.[2] For the synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds and amides, a base such as sodium tert-butoxide is used to facilitate the initial condensation.[3]
Q2: How does the choice of solvent affect the outcome of my triazine reaction?
A2: Solvent polarity and proticity are critical parameters that can significantly influence reaction rates, yields, and even the formation of byproducts.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often effective for nucleophilic substitution reactions as they can dissolve the reactants and stabilize charged intermediates.[4] Acetonitrile is often a good choice as it is easier to remove than higher-boiling point solvents like DMF or DMSO, which may also react with cyanuric chloride under certain conditions.[5]
-
Protic Solvents (e.g., Ethanol, Water): These can solvate both cations and anions effectively. However, in some cases, protic solvents may facilitate the protonation of the triazine ring, making it more susceptible to nucleophilic attack and potential ring-opening.[1]
-
Nonpolar Solvents (e.g., Toluene, Benzene): These are less common for nucleophilic substitutions on triazines but may be used in specific synthetic routes.
The solvent's boiling point is also a practical consideration, especially for reactions that require heating to proceed to completion.
Q3: I'm observing the formation of multiple products in my reaction with cyanuric chloride. How can I improve the selectivity?
A3: Selective substitution (mono-, di-, or tri-substitution) on cyanuric chloride is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution. Therefore, a stepwise increase in temperature is required for each substitution. For mono-substitution, the reaction should be maintained at a low temperature, typically 0-5°C. The second substitution is often carried out at room temperature, and the third may require heating.[6]
Q4: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A4: Low yields in triazine synthesis can stem from several factors. Ensure your starting materials are of high purity, as impurities can lead to side reactions.[1] The reaction conditions may not be optimal; for instance, in microwave-assisted synthesis, carefully control the irradiation time and power to prevent decomposition.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1] During work-up, ensure efficient extraction of your product by selecting an appropriate solvent and performing multiple extractions.[1]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Incorrect Base | The chosen base may be too weak to deprotonate the nucleophile or neutralize the acid byproduct effectively. Consider using a stronger, non-nucleophilic base like DIEA, or an inorganic base like K₂CO₃ or Na₂CO₃, depending on the reaction.[7][8] |
| Inappropriate Solvent | The reactants may not be fully soluble in the chosen solvent, or the solvent may be inhibiting the reaction. Try a different solvent with a different polarity. For instance, if a reaction is slow in THF, switching to a more polar aprotic solvent like DMF or acetonitrile might improve the rate.[5] |
| Low Reaction Temperature | Some triazine reactions, especially the second or third substitutions on cyanuric chloride, require elevated temperatures to overcome the activation energy.[6] Gradually increase the reaction temperature and monitor the progress by TLC. |
| Moisture in the Reaction | Triazine compounds can be sensitive to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1] |
Issue 2: Formation of Unwanted Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-substitution | This is common in reactions with cyanuric chloride when the temperature is not carefully controlled. To favor mono-substitution, maintain the temperature at 0-5°C.[6] |
| Side Reactions with the Base | If a nucleophilic base like triethylamine (TEA) is used, it may compete with the desired nucleophile, leading to byproducts. Switch to a non-nucleophilic base such as DIEA.[5] |
| Ring Opening | The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack that can lead to ring-opening, especially with strong nucleophiles.[1] Consider using a less aggressive nucleophile or lowering the reaction temperature.[1] |
| Hydrolysis | The presence of water can lead to the hydrolysis of the triazine ring or its substituents.[1] Ensure anhydrous conditions and consider a neutral or near-neutral pH during work-up.[1] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different bases and solvents on the yield of triazine synthesis from various literature sources.
Table 1: Effect of Base on Triazine Synthesis Yield
| Triazine Type | Reactants | Base | Solvent | Yield (%) |
| 1,3,5-Triazine | Cyanuric chloride, 2-(trifluoromethyl)pyridin-4-amine, etc. | DIEA | ACN | 51 |
| 1,3,5-Triazine | Cyanuric chloride, 2-(trifluoromethyl)pyridin-4-amine, etc. | N(Et)₃ | ACN | Lower than DIEA |
| 1,3,5-Triazine | Cyanuric chloride, 2-(trifluoromethyl)pyridin-4-amine, etc. | NaHCO₃ | ACN | Trace |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | Na₂CO₃ | DMF | 87 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | K₂CO₃ | DMF | 82 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | KOH | DMF | 73 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | NaOH | DMF | 69 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | DIPEA | DMF | 65 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | TEA | DMF | 61 |
| 1,2,4-Triazine | Amides, 1,2-dicarbonyl compounds, hydrazine hydrate | Sodium tert-butoxide | Benzene/Ethanol | Not specified |
| (Data sourced from multiple studies for comparison)[3][4][5] |
Table 2: Effect of Solvent on Triazine Synthesis Yield
| Triazine Type | Reactants | Base | Solvent | Yield (%) |
| 1,3,5-Triazine | Cyanuric chloride, various amines | DIEA | ACN | 51-69 |
| 1,3,5-Triazine | Cyanuric chloride, various amines | DIEA | THF | Lower than ACN |
| 1,3,5-Triazine | Cyanuric chloride, various amines | DIEA | Acetone | Lower than ACN |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | Na₂CO₃ | DMF | 87 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | Na₂CO₃ | Water | 10 |
| 1,3,5-Triazine | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various amines | Na₂CO₃ | No Solvent | 8 |
| 1,2,4-Triazine | Acid hydrazides, α-diketones | Not specified | Microwave, solvent-free | High |
| (Data sourced from multiple studies for comparison)[4][5][9] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of a Dihalogenated 1,2,4-Triazine
-
Reaction Setup: Dissolve the dihalo-1,2,4-triazine (1.0 eq) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon).[1]
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the stirred solution.[1]
-
Addition of Base: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) dropwise.[1]
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride.[1] Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines from 1,2-Diketones and Amides (Conventional Heating)
-
Reaction Setup: In a round-bottom flask, stir a mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in the presence of a base (e.g., sodium tert-butoxide).[10]
-
Intermediate Formation: Continue stirring until a jelly-like mass is formed.[10]
-
Dissolution: Add ethanol to dissolve the intermediate.[10]
-
Cyclization: Add hydrazine hydrate (2 ml) to the reaction mixture.[10]
-
Heating: Heat the solution at reflux for 2.5 to 6 hours.[10]
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Pour the residue into water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and dry over sodium sulfate.[10]
-
Purification: Evaporate the solvent and purify the crude product by column chromatography or recrystallization.[10]
Visualizations
Signaling Pathway Inhibition by Triazine Derivatives
Many s-triazine derivatives have been developed as anticancer agents that target key signaling pathways involved in cell proliferation and survival.[11] One of the most significant is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,2,4-Triazine and 1,3,5-Triazine Reactivity in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2,4-triazine and 1,3,5-triazine, two key heterocyclic scaffolds in medicinal chemistry. Understanding their distinct reactivity profiles is crucial for the rational design and synthesis of novel therapeutic agents. This document outlines their performance in key chemical transformations, supported by experimental data, detailed protocols, and illustrative diagrams to guide synthetic strategy.
Introduction to Triazine Isomers
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The arrangement of these nitrogen atoms significantly influences the electron distribution within the ring, leading to distinct chemical behaviors. 1,3,5-Triazine, with its symmetrical nitrogen placement, is an electron-deficient system. 1,2,4-Triazine, being asymmetrical, possesses a more polarized electronic structure, which profoundly impacts its reactivity, particularly in cycloaddition and substitution reactions.
Comparative Reactivity Analysis
The differential reactivity between 1,2,4-triazine and 1,3,5-triazine is most pronounced in two major classes of reactions critical to drug development: inverse-electron-demand Diels-Alder (iEDDA) reactions and nucleophilic aromatic substitution (SNAr).
Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions
The iEDDA reaction is a powerful tool for constructing new heterocyclic systems. In this reaction, an electron-poor diene reacts with an electron-rich dienophile. The electron-deficient nature of triazines makes them excellent dienes for this purpose.
1,2,4-triazines are highly reactive dienes in iEDDA reactions, readily participating in cycloadditions with a wide range of dienophiles. The reaction typically proceeds via a [4+2] cycloaddition, followed by the elimination of dinitrogen (N2) to yield a substituted pyridine ring. This transformation is a cornerstone of "click chemistry" due to its high efficiency and bioorthogonal nature.
In contrast, 1,3,5-triazines are generally poor dienes for iEDDA reactions. Their high degree of electronic symmetry and aromatic stability make them reluctant to undergo the necessary distortion for cycloaddition. While some examples exist, they often require harsh conditions or highly activated dienophiles.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient character of triazine rings makes them susceptible to nucleophilic attack, a reaction of immense value for introducing diverse functional groups.
1,3,5-Triazine, particularly in its 2,4,6-trichloro-substituted form (cyanuric chloride), is exceptionally reactive towards SNAr. The substitution of the three chlorine atoms is a sequential, temperature-dependent process.[1] The first substitution typically occurs at 0 °C, the second at room temperature, and the third requires heating.[1] This predictable, stepwise reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles, providing a powerful platform for building molecular diversity.[1][2]
1,2,4-Triazines also undergo SNAr reactions, especially when activated with a good leaving group at the C3, C5, or C6 positions. The electron-deficient nature of the 1,2,4-triazine ring facilitates the attack of nucleophiles.[3] However, the reactivity is generally considered to be less pronounced than that of cyanuric chloride, and the regioselectivity of substitution can be more complex due to the asymmetry of the ring.
Quantitative Data Summary
The following table summarizes key reactivity data for 1,2,4-triazine and 1,3,5-triazine in iEDDA and SNAr reactions.
| Reaction Type | Triazine Isomer | Substrate Example | Reaction Conditions | Yield (%) | Key Observations | Reference(s) |
| iEDDA | 1,2,4-Triazine | Trichloro-1,2,4-triazine + Cycloheptene | Not specified | Not specified | Forms 2,6-dichloropyridine derivatives after N2 loss. | [4] |
| iEDDA | 1,3,5-Triazine | 1,3,5-Triazine + Amidines | 90-100 °C | Excellent conversions | Reaction requires thermal conditions and proceeds with specific dienophiles like amidines. | [5] |
| SNAr | 1,2,4-Triazine | 5-Bromo-1,2,3-triazine + Phenols | Standard conditions | 75-85% | Demonstrates the susceptibility of halogenated triazines to nucleophilic attack by phenoxides. | [6] |
| SNAr | 1,3,5-Triazine | 2,4,6-Trichloro-1,3,5-triazine (TCT) + Phenol (1 eq.) | 0 °C, 30 min | Not specified | Highly efficient and selective mono-substitution at low temperature. | [1] |
| SNAr | 1,3,5-Triazine | Mono-substituted dichlorotriazine + Amine (2 eq.) | 35 °C, 12 h | Not specified | Demonstrates the sequential nature of substitution at elevated temperatures. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)
This protocol describes the selective mono-substitution of TCT with a nucleophile at a controlled low temperature.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Nucleophile (e.g., phenol, thiol, or amine), 1 equivalent
-
N,N-Diisopropylethylamine (DIEA), 1 equivalent
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
Dissolve TCT (1 equivalent) in ethyl acetate (e.g., 1 mL for 0.27 mmol scale) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Cool the solution to 0 °C using an ice-water bath and stir for 5 minutes.[1]
-
In a separate vessel, prepare a solution of the desired nucleophile (1 equivalent) and DIEA (1 equivalent) in a minimal amount of ethyl acetate.
-
Add the nucleophile/DIEA solution dropwise to the stirring TCT solution at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., EtOAc/hexane).
-
Upon completion, dilute the reaction mixture with DCM.[1]
-
Wash the organic layer several times with water to remove DIEA salts.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-substituted product.
Protocol 2: General Procedure for Diels-Alder Reaction of a 1,2,4-Triazine
This protocol outlines a general procedure for the inverse-electron-demand Diels-Alder reaction between a 1,2,4-triazine and a dienophile.
Materials:
-
Substituted 1,2,4-triazine (diene)
-
Dienophile (e.g., an alkene or alkyne)
-
High-boiling solvent (e.g., xylene, toluene, or nitrobenzene)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2,4-triazine (1 equivalent) and the dienophile (1-3 equivalents).
-
Add a suitable high-boiling solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for a period ranging from a few hours to several days, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired product.
Visualizations
Caption: Reactivity pathways of 1,2,4- and 1,3,5-triazine.
Caption: Sequential SNAr on 2,4,6-trichloro-1,3,5-triazine.
Conclusion
The choice between a 1,2,4-triazine and a 1,3,5-triazine scaffold in drug design and chemical synthesis is dictated by the desired chemical transformation. For applications requiring a reactive diene for inverse-electron-demand Diels-Alder reactions, particularly for the synthesis of substituted pyridines, 1,2,4-triazines are the superior choice. Conversely, for constructing molecules with diverse functional groups through a controlled, stepwise nucleophilic aromatic substitution, the 1,3,5-triazine core, especially in the form of cyanuric chloride, offers a more versatile and predictable platform. A thorough understanding of these fundamental reactivity differences is paramount for the efficient and strategic synthesis of complex, biologically active molecules.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Diels–Alder reactions of trichloro-1,2,4-triazine: intramolecular additions with 1,5 and 1,6 dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3,5,6-Trichloro-1,2,4-triazine and Cyanuric Chloride in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to successful synthetic endeavors. This guide provides a comprehensive comparison of two key heterocyclic reagents: 3,5,6-Trichloro-1,2,4-triazine and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While both are trichlorinated triazine isomers and serve as versatile synthons, their distinct nitrogen arrangements lead to significant differences in reactivity, selectivity, and application scope.
This document delves into their respective chemical properties, performance in key synthetic applications, and provides detailed experimental protocols to support informed decision-making in the laboratory.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical characteristics of these reagents is crucial for their handling, storage, and application in synthesis.
| Property | This compound | Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) |
| CAS Number | 873-41-6[1] | 108-77-0 |
| Molecular Formula | C₃Cl₃N₃[1] | C₃Cl₃N₃ |
| Molecular Weight | 184.41 g/mol [1] | 184.41 g/mol |
| Appearance | Solid | White crystalline solid/powder |
| Melting Point | 57-60 °C[2] | 145-148 °C |
| Boiling Point | 337.3 °C at 760 mmHg | 190 °C |
| Solubility | Soluble in organic solvents like carbon tetrachloride.[2] | Insoluble in cold water, soluble in organic solvents like acetone and chloroform. |
Reactivity Profile: A Tale of Two Triazines
The arrangement of nitrogen atoms within the triazine ring dictates the electrophilicity of the carbon atoms, directly influencing their susceptibility to nucleophilic attack. This difference in electronic distribution is the primary driver of the distinct reactivity profiles of the two isomers.
Cyanuric Chloride: The Workhorse of Sequential Substitution
Cyanuric chloride is renowned for its well-controlled, stepwise nucleophilic substitution reactions. The three chlorine atoms exhibit temperature-dependent reactivity, allowing for the sequential introduction of different nucleophiles with a high degree of selectivity.[3][4][5] This property has made it a cornerstone in the synthesis of a vast array of molecules, from reactive dyes to dendrimers.[6]
The general principle for the sequential substitution of cyanuric chloride is as follows:
-
First Substitution: Occurs readily at low temperatures, typically 0-5 °C.
-
Second Substitution: Requires moderately higher temperatures, often around room temperature.
-
Third Substitution: Necessitates more forcing conditions, with temperatures often exceeding 60 °C.[3]
Furthermore, the nature of the nucleophile also plays a critical role in the substitution pattern. A general order of reactivity has been established: alcohols > thiols > amines .[7][8] This chemoselectivity allows for the strategic construction of complex, unsymmetrically substituted triazines.
This compound: A Scaffold for Medicinal Chemistry
Research on this compound has been predominantly focused on its role as a highly reactive intermediate for the synthesis of diverse 1,2,4-triazine derivatives, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
The chlorine atoms on the 1,2,4-triazine ring also exhibit differential reactivity, which can be exploited for selective functionalization. The general order of reactivity for nucleophilic substitution is:
-
C5-Cl > C3-Cl > C6-Cl
This hierarchy is attributed to the varying degrees of electron deficiency at these carbon centers, making the 5-position the most susceptible to nucleophilic attack.
While direct, side-by-side comparative kinetic studies with cyanuric chloride are not extensively documented in the literature, the asymmetrical nature of the 1,2,4-triazine ring suggests a more complex reactivity pattern compared to the highly symmetrical and well-understood cyanuric chloride.
Performance in Synthetic Applications: A Comparative Overview
The distinct reactivities of these two isomers translate into their preferential use in different synthetic domains.
Dye Synthesis
Cyanuric chloride is a cornerstone of the reactive dye industry. Its ability to form stable, covalent bonds with the hydroxyl groups of cellulosic fibers under controlled conditions has led to its widespread use in producing vibrant and colorfast textiles. The stepwise substitution allows for the attachment of one or two chromophoric groups and a reactive chlorine atom, which then forms the covalent link to the fiber.
The application of this compound in dye synthesis is less common. However, its derivatives are explored in the development of functional dyes and materials, such as those used in dye-sensitized solar cells.
Peptide Synthesis and Coupling Reactions
Both triazine derivatives have been investigated as coupling reagents in peptide synthesis. Cyanuric chloride and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are effective reagents for amide bond formation.[6][9] They offer a cost-effective alternative to other coupling agents.[10]
While the use of this compound as a direct peptide coupling agent is not as well-documented, the 1,2,4-triazine scaffold is a key component in various biologically active peptides and peptidomimetics, highlighting its importance in drug discovery.
Experimental Protocols
To provide a practical context for the discussed reactivities, the following are representative experimental protocols for nucleophilic substitution reactions on both triazine platforms.
Protocol 1: Sequential Nucleophilic Substitution on Cyanuric Chloride
This protocol describes the synthesis of a disubstituted s-triazine derivative.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the first nucleophile (e.g., an amine or alcohol, 1.0 eq) and a base (e.g., NaHCO₃ or triethylamine, 1.0 eq) to the cooled cyanuric chloride solution.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the monosubstituted product can be isolated by filtration to remove the precipitated salt and evaporation of the solvent.
Step 2: Disubstitution
-
Dissolve the monosubstituted dichlorotriazine from Step 1 in a suitable solvent.
-
Add the second nucleophile (1.0 eq) and a base (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Upon completion, the disubstituted product can be isolated by standard work-up procedures, such as extraction and chromatography.
Protocol 2: Synthesis of this compound
This protocol outlines a reported synthesis of the title compound.[2]
-
To a mixture of 5-bromo-6-azauracil (93.75 mmol) in phosphorus oxychloride (150 ml), add phosphorus pentachloride (188 mmol) and N,N-diethylaniline (240 mmol).
-
Heat the mixture at 120 °C with stirring for 5 hours.
-
After the reaction period, evaporate the excess solvent under reduced pressure.
-
Extract the residue multiple times with carbon tetrachloride.
-
Evaporate the solvent from the combined extracts. The remaining oily residue should solidify upon cooling in a refrigerator.
-
The expected yield of this compound is approximately 78%.[2]
Visualizing the Synthetic Pathways
To further clarify the synthetic utility of these reagents, the following diagrams illustrate key reaction pathways.
Caption: Controlled stepwise nucleophilic substitution of cyanuric chloride.
Caption: Preferential sites of nucleophilic attack on this compound.
Conclusion: Choosing the Right Tool for the Job
Both this compound and cyanuric chloride are powerful and versatile reagents in organic synthesis.
Cyanuric chloride stands out for its predictable and well-established temperature-controlled sequential reactivity, making it the reagent of choice for the systematic construction of mono-, di-, and trisubstituted 1,3,5-triazines. Its widespread use in the dye and materials industries is a testament to its reliability and versatility.
This compound , while less extensively characterized in terms of its general synthetic utility, offers access to the medicinally relevant 1,2,4-triazine scaffold. Its differential reactivity at the C3, C5, and C6 positions provides opportunities for the selective synthesis of novel heterocyclic compounds with potential therapeutic applications.
The choice between these two isomers will ultimately depend on the specific synthetic target and the desired substitution pattern. For applications requiring robust and controlled sequential functionalization to build diverse libraries of compounds, cyanuric chloride is often the preferred starting material. For researchers focused on the synthesis of novel 1,2,4-triazine-based compounds for drug discovery and medicinal chemistry, this compound serves as an indispensable and highly reactive precursor. As research into the reactivity and applications of this compound continues to expand, a more detailed comparative picture will undoubtedly emerge, further enriching the synthetic chemist's toolbox.
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. troindia.in [troindia.in]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of 1,2,4-Triazine Derivatives: A Comparative Guide
An in-depth analysis of the efficacy of 1,2,4-triazine derivatives as antimicrobial agents reveals a promising class of compounds with potent activity against a range of bacterial and fungal pathogens. This guide provides a comparative overview of their performance against established alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of the 1,2,4-triazine nucleus have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide synthesizes findings from recent studies to offer an objective comparison of the antimicrobial efficacy of various 1,2,4-triazine derivatives.
Comparative Efficacy Against Bacterial Pathogens
Numerous studies have demonstrated the potent antibacterial effects of 1,2,4-triazine derivatives against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.
A series of novel 1,2,4-triazine derivatives incorporating an indole nucleus were synthesized and screened for their in-vitro antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Proteus mirabilis, and Escherichia coli.[1] The results were compared with the standard drug Ciprofloxacin, with some of the synthesized compounds exhibiting superior activity and lower toxicity.[1]
In another study, newly synthesized 1,2,4-triazine and 1,2-diazepine derivatives were tested against a panel of Gram-negative and Gram-positive bacteria.[2] The compounds demonstrated significant antibacterial activity, with their efficacy attributed to the presence of the 1,2,4-triazine and 1,2-diazepine rings.[2] The following table summarizes the antibacterial activity of selected 1,2,4-triazine derivatives in comparison to standard antibiotics.
Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives
| Compound/Drug | Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Compound 3 | Klebsiella pneumoniae | 26.4 | 19.5 | [2] |
| Escherichia coli | 25.3 | 22.8 | [2] | |
| Pseudomonas aeruginosa | 30.1 | 22.6 | [2] | |
| Bacillus cereus | 28.5 | 24.7 | [2] | |
| Enterococcus faecalis | 22.5 | 18.3 | [2] | |
| Staphylococcus aureus | 22.6 | 20.2 | [2] | |
| Compound 4 | Klebsiella pneumoniae | 28.6 | 22.7 | [2] |
| Escherichia coli | 27.3 | 22.2 | [2] | |
| Pseudomonas aeruginosa | 18.5 | 13.8 | [2] | |
| Bacillus cereus | 25.6 | 20.1 | [2] | |
| Enterococcus faecalis | 33.5 | 26.2 | [2] | |
| Staphylococcus aureus | 28.6 | 21.7 | [2] | |
| Ceftriaxone | Klebsiella pneumoniae | 32.2 | 26.8 | [2] |
| Escherichia coli | 32.5 | 25.6 | [2] | |
| Pseudomonas aeruginosa | 33.1 | 24.3 | [2] | |
| Bacillus cereus | 34.4 | 29.8 | [2] | |
| Enterococcus faecalis | 36.7 | 28.5 | [2] | |
| Staphylococcus aureus | 30.1 | 28.5 | [2] | |
| Amoxicillin | Klebsiella pneumoniae | 33.5 | 25.4 | [2] |
| Escherichia coli | 35.6 | 30.8 | [2] | |
| Pseudomonas aeruginosa | 35.4 | 28.7 | [2] | |
| Bacillus cereus | 32.1 | 26.3 | [2] | |
| Enterococcus faecalis | 34.6 | 29.9 | [2] | |
| Staphylococcus aureus | 33.7 | 29.7 | [2] |
Note: Compound 3 is 3-[(pyridine-2-ylamino)methyl]1,6-dihydro-1,2,4-triazine-5(2H)-one and Compound 4 is 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione from the same study for comparative context.[2]
Comparative Efficacy Against Fungal Pathogens
1,2,4-triazine derivatives have also emerged as potent antifungal agents. Their efficacy has been particularly noted against Candida species and other clinically relevant fungi. The mechanism of action for some of these derivatives is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[3]
Several studies have reported the synthesis and antifungal evaluation of novel 1,2,4-triazole compounds (a closely related class, often discussed in conjunction with triazines) with some derivatives showing superior activity compared to the reference drug fluconazole.[4] For instance, certain triazole compounds containing a 1,2,3-benzotriazine-4-one moiety exhibited MIC values ranging from 0.0156 to 2.0 μg/mL against Candida albicans and Cryptococcus neoformans.[4]
The following table presents a summary of the antifungal activity of selected s-triazine derivatives, a related class of compounds, to provide a broader context of triazine efficacy.
Table 2: Antifungal Activity of Selected s-Triazine Derivatives
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Compound 16a | Aspergillus niger | 3.12 | [5] |
| Candida albicans | 6.25 | [5] | |
| Compound 16b | Aspergillus niger | 6.25 | [5] |
| Candida albicans | 3.12 | [5] | |
| Ketoconazole | Aspergillus niger | 1.56 | [5] |
| Candida albicans | 1.56 | [5] | |
| Compound 17a | Candida albicans | 3.12 | [6] |
| Compound 17f | Candida albicans | 3.12 | [6] |
| Compound 17c | Aspergillus niger | 3.12 | [6] |
| Compound 17g | Aspergillus niger | 3.12 | [6] |
Experimental Protocols
The evaluation of the antimicrobial efficacy of 1,2,4-triazine derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results.
Antibacterial Susceptibility Testing
1. Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized 1,2,4-triazine derivatives dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.[1][7]
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The double dilution method is commonly employed.[1]
-
Preparation of Serial Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes or microtiter plates.
-
Inoculation: Each tube or well is inoculated with a standardized bacterial suspension.
-
Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Antifungal Susceptibility Testing
1. Agar Well Diffusion Method: This method is analogous to the disc diffusion method for bacteria.
-
Preparation of Inoculum and Plates: Fungal spores or yeast cells are suspended in sterile saline and the turbidity is adjusted. The fungal suspension is then used to inoculate the surface of a suitable agar medium (e.g., Sabouraud Dextrose Agar). Wells are then punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution is added to each well.
-
Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for 48-72 hours. The diameter of the zone of inhibition is then measured.[8]
2. Broth Microdilution Method: This method is used to determine the MIC of antifungal agents and is similar to the antibacterial MIC determination.
-
Serial Dilutions: Serial dilutions of the antifungal compounds are prepared in a suitable broth medium (e.g., RPMI-1640) in a microtiter plate.
-
Inoculation: A standardized inoculum of the fungal strain is added to each well.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved in the evaluation and the proposed mechanism of action of 1,2,4-triazine derivatives, the following diagrams are provided.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Proposed antifungal mechanism of action via CYP51 inhibition.
References
- 1. Synthesis, characterization and antibacterial screening of some novel 1, 2, 4-triazine derivatives [html.rhhz.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. ctppc.org [ctppc.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Unlocking Anticancer Potential: A Comparative Guide to SAR Studies of 1,2,4-Triazine Derivatives
The quest for novel and more effective cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-triazine core has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of various 1,2,4-triazine derivatives, offering insights for researchers, scientists, and drug development professionals. We delve into their performance against different cancer cell lines, the signaling pathways they target, and the experimental methodologies used to evaluate their efficacy.
The versatility of the 1,2,4-triazine ring allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological activities. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases.[1][2][3] This guide will focus on a comparative analysis of several prominent classes of 1,2,4-triazine derivatives, presenting their quantitative data, experimental protocols, and the signaling pathways they modulate.
Comparative Anticancer Activity of 1,2,4-Triazine Derivatives
The anticancer efficacy of 1,2,4-triazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the in vitro cytotoxic activity of representative 1,2,4-triazine derivatives from different chemical series.
Pyrrolo[2,1-f][1][4][5]triazine Derivatives as Kinase Inhibitors
The pyrrolo[2,1-f][1][4][5]triazine scaffold is a key component of several kinase inhibitors.[1] Modifications on this fused ring system have been explored to target kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and metastasis.[1]
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Cellular Activity IC50 (µM) | Reference |
| Compound 19 | c-Met | 2.3 ± 0.1 | - | - | [1] |
| VEGFR-2 | 5.0 ± 0.5 | - | - | [1] | |
| Compound 4 | VEGFR-2 | Potent Inhibition | - | Potent Activity | [1] |
| Compound 5 | VEGFR-2 | Potent Inhibition | - | Potent Activity | [1] |
1,2,4-Triazine Sulfonamide Derivatives
The incorporation of a sulfonamide moiety into the 1,2,4-triazine structure has yielded compounds with promising anticancer potential, particularly against colon and breast cancer cell lines.[4][6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| MM131 | DLD-1 (Colon) | 3.4 | [4] |
| HT-29 (Colon) | 3.9 | [4] | |
| 5-Fluorouracil | DLD-1 (Colon) | 151 | [4] |
| HT-29 (Colon) | 150 | [4] | |
| Compound 4b | MCF-7 (Breast) | 42 ± 2 | [6] |
| MDA-MB-231 (Breast) | 68 ± 2 | [6] | |
| Compound 3a | MCF-7 (Breast) | 50 ± 2 | [6] |
| Chlorambucil | MCF-7 (Breast) | 100 ± 2 | [6] |
| MDA-MB-231 (Breast) | 88 ± 2 | [6] |
Pyrazolo[4,3-e][1][4][5]triazine Derivatives
Fused pyrazolo[4,3-e][1][4][5]triazine systems have been investigated for their cytotoxic effects against a variety of human tumor cell lines, with some derivatives showing significant selectivity.[2]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][4][5]triazine | Colo205 (Colorectal) | 4 | [2] |
| Sulfonamide 9e | Leukemia | 5-7 times lower than breast cancer cells | [2] |
| Sulfonamide 9c | Leukemia | 5-7 times lower than breast cancer cells | [2] |
Key Experimental Protocols
The evaluation of the anticancer potential of 1,2,4-triazine derivatives relies on a set of standardized in vitro assays.
Cell Viability and Proliferation Assays
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1,2,4-triazine derivatives) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]
[³H]-Thymidine Incorporation Assay: This assay measures the rate of DNA synthesis and is a direct indicator of cell proliferation.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Radiolabeling: Radioactive [³H]-thymidine is added to the cell culture medium. Proliferating cells incorporate the radiolabel into their newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: The cells are lysed, and the DNA is precipitated.
-
Scintillation Counting: The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. A decrease in radioactivity indicates an anti-proliferative effect.[4]
Apoptosis and Cell Cycle Analysis
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 1,2,4-triazine derivatives is often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer.
Kinase Inhibition Pathway
Many 1,2,4-triazine derivatives function as kinase inhibitors, targeting key players in cancer cell signaling cascades. The diagram below illustrates a general workflow for identifying and characterizing these inhibitors.
Caption: Workflow for the discovery and development of 1,2,4-triazine-based kinase inhibitors.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some 1,2,4-triazine derivatives have been shown to inhibit this pathway.[4]
Caption: Inhibition of the mTOR signaling pathway by a 1,2,4-triazine derivative.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 1,2,4-triazine core has provided valuable insights into the structural requirements for potent anticancer activity.
Caption: Logical relationship between 1,2,4-triazine core modifications and biological activity.
Key SAR observations include:
-
Substitutions at C3, C5, and C6: The nature of the substituents at these positions significantly influences the anticancer activity. For instance, the introduction of bulky aromatic or heteroaromatic groups can enhance potency by facilitating interactions with the target protein.
-
Fused Ring Systems: Annelating the 1,2,4-triazine ring with other heterocyclic systems, such as pyrrole or pyrazole, can lead to highly potent and selective compounds.[1][2] These fused systems often mimic the purine core of endogenous ligands for key enzymes.
-
Pharmacophoric Groups: The addition of pharmacophoric moieties like sulfonamides can introduce new binding interactions and improve the overall pharmacological profile of the derivatives.[4][6]
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. mdpi.com [mdpi.com]
- 5. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]
A Comparative Guide to the Physicochemical Properties of Triazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fundamental physicochemical properties of the three triazine isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. Understanding these properties is crucial for researchers and professionals involved in drug design, materials science, and organic synthesis, as the isomeric form of the triazine ring profoundly influences the molecule's behavior and potential applications.
Core Physicochemical Data Comparison
The arrangement of nitrogen atoms within the six-membered ring of triazine isomers leads to significant differences in their physical and chemical characteristics. The following table summarizes key quantitative data for each isomer, providing a clear basis for comparison.
| Property | 1,2,3-Triazine (v-Triazine) | 1,2,4-Triazine (as-Triazine) | 1,3,5-Triazine (s-Triazine) |
| Molecular Formula | C₃H₃N₃ | C₃H₃N₃ | C₃H₃N₃ |
| Molecular Weight ( g/mol ) | 81.08[1][2] | 81.08 | 81.08[3][4][5] |
| Melting Point (°C) | Unstable | 197 (at 760 mmHg) | 81-83 (decomposes)[3] |
| Boiling Point (°C) | Unstable | 197 | 114[3] |
| Solubility | Prone to decomposition | Soluble in chloroform and DMSO (slight, heated, sonicated) | Soluble in methanol, limited solubility in water[3] |
| Dipole Moment (Debye) | Expected to be polar (asymmetric) | ~2.5 D[3] | 0 (nonpolar, symmetric)[3] |
| Relative Stability | Least stable | Intermediate stability | Most stable |
| Aromaticity (Resonance Energy) | Weakly aromatic, lowest resonance energy | Aromatic, intermediate resonance energy | Aromatic, highest resonance energy among isomers[6][7][8] |
Structural and Stability Overview
The stability and aromaticity of the triazine isomers are inversely related to the number of adjacent nitrogen atoms in the ring.
Caption: Relationship between triazine isomeric structure and relative stability.
1,3,5-Triazine (s-Triazine): The symmetrical arrangement of nitrogen atoms results in a nonpolar molecule with the highest resonance energy and greatest stability among the three isomers.[3][6]
1,2,4-Triazine (as-Triazine): The asymmetrical placement of two adjacent nitrogen atoms introduces a dipole moment, making it a polar molecule. Its stability and aromaticity are intermediate between the other two isomers.
1,2,3-Triazine (v-Triazine): With three consecutive nitrogen atoms, this isomer experiences significant ring strain and poor π-delocalization, leading to the lowest stability. It is prone to tautomerism and polymerization, making its isolation and characterization challenging.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for the reliable application of these compounds in research and development. Below are detailed methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Methodology:
-
A small amount of the finely powdered triazine isomer is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9][10][11][12]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology (Thiele Tube Method):
-
A small volume of the liquid triazine isomer is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][13][14][15]
Solubility Testing
Solubility is a measure of the ability of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
A small, measured amount of the triazine isomer (e.g., 10 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 1 mL of water, ethanol, or DMSO) is added.
-
The mixture is agitated vigorously for a set period.
-
The solution is visually inspected to determine if the solute has completely dissolved. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively measured by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.[6][16][17][18][19]
Dipole Moment Measurement
The dipole moment is a measure of the separation of positive and negative electrical charges within a molecule.
Methodology (Solution Method):
-
Solutions of the triazine isomer in a nonpolar solvent (e.g., benzene or dioxane) are prepared at various concentrations.
-
The dielectric constant and density of each solution are measured using a dielectrometer and a pycnometer, respectively.
-
The molar polarization of the solute is calculated by extrapolation to infinite dilution.
-
The dipole moment is then determined from the molar polarization using the Debye equation.[4][20][21][22][23] This method allows for the determination of the dipole moment in the solution phase.
References
- 1. 1,3,5-Triazine (CAS 290-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 4. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine [webbook.nist.gov]
- 6. Triazine - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soc.chim.it [soc.chim.it]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Hückel's rule - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tdx.cat [tdx.cat]
- 20. Synthesis, aromatic character and reaction of Triazines | PPTX [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 23. youtube.com [youtube.com]
Unveiling the Potent Biological Activities of Substituted 1,2,4-Triazine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted 1,2,4-triazines have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and antiviral properties of various substituted 1,2,4-triazine derivatives, supported by experimental data and detailed methodologies to aid in future drug discovery and development.
The 1,2,4-triazine nucleus, a six-membered ring containing three nitrogen atoms, has proven to be a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, and antiviral activities.[1][3] The biological potency of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and signaling pathways crucial for cell survival and proliferation.[4][5] This guide delves into the specifics of these activities, presenting a comparative analysis of different substitution patterns on the 1,2,4-triazine ring and their impact on biological efficacy.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Substituted 1,2,4-triazine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth.[6] These mechanisms include the inhibition of crucial cellular processes like DNA synthesis and the modulation of key signaling pathways involved in cancer progression.[7][8] Many derivatives have been reported to exhibit potent cytotoxic effects against a range of human cancer cell lines.[7]
A significant mode of action for many 1,2,4-triazine compounds is the inhibition of protein kinases, which are pivotal in cancer cell signaling.[4][9][10] For instance, certain pyrrolo[2,1-f][4][5][11]triazine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key targets in cancer therapy.[4] The table below summarizes the in vitro anticancer activity of selected substituted 1,2,4-triazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Anticancer Activity of Substituted 1,2,4-Triazine Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,1-f][4][5][11]triazine derivative 1 | DiFi (human colon cancer) | 0.100 (EGFR selective) | [4] |
| Pyrrolo[2,1-f][4][5][11]triazine derivative 2 | HUVEC (endothelial cells) | 0.066 (VEGFR-2) | [4] |
| Pyrrolo[2,1-f][4][5][11]triazine derivative 3 | HUVEC (endothelial cells) | 0.023 (VEGFR-2) | [4] |
| 1,2,3-Triazole-1,3,4-oxadiazole-triazine 9d | PC3 (prostate cancer) | 0.17 ± 0.063 | [12] |
| 1,2,3-Triazole-1,3,4-oxadiazole-triazine 9d | A549 (lung cancer) | 0.19 ± 0.075 | [12] |
| 1,2,3-Triazole-1,3,4-oxadiazole-triazine 9d | MCF-7 (breast cancer) | 0.51 ± 0.083 | [12] |
| 1,2,3-Triazole-1,3,4-oxadiazole-triazine 9d | DU-145 (prostate cancer) | 0.16 ± 0.083 | [12] |
| s-Triazine derivative with piperidino and benzylamino | MCF-7 (breast cancer) | 3.29 | [13] |
| s-Triazine derivative with piperidino and benzylamino | HCT-116 (colon cancer) | 3.64 | [13] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine MM137 | BxPC-3 (pancreatic cancer) | 0.16 | [14] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine MM139 | PC-3 (prostate cancer) | 0.17 | [14] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Substituted 1,2,4-triazines have demonstrated promising activity against a variety of bacterial and fungal pathogens.[15] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[16] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Substituted 1,2,4-Triazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Chalcone derivative with 1,2,4-triazine | Ralstonia solanacearum | 1.95 | - | - | [2] |
| 1,2,4-Triazine with indole nucleus | S. aureus | 6.25 | - | - | [2] |
| 1,2,4-Triazine with indole nucleus | S. pyogenes | 6.25 | - | - | [2] |
| 1,2,4-Triazine with indole nucleus | E. coli | 12.5 | - | - | [2] |
| 1,2,4-Triazine with indole nucleus | K. pneumoniae | 12.5 | - | - | [2] |
| 3-thio-1,2,4-triazine derivatives | Gram-positive bacteria | 5-20 | Fungi | 5-20 | [17] |
| Hydrazine-based compound (Hyd.Cl) | - | - | Candida albicans | 5.6 | [18] |
| Hydrazine-based compound (Hyd. H) | - | - | Candida albicans | 9.6 | [18] |
| Hydrazine-based compound (Hyd. OCH3) | - | - | Candida albicans | 11.1 | [18] |
Antiviral Activity: A Potential New Frontier
The exploration of 1,2,4-triazine derivatives as antiviral agents is a growing area of research.[3] Some compounds have shown inhibitory effects against a range of DNA and RNA viruses.[3] The antiviral activity is often assessed by measuring the concentration of the compound required to inhibit the viral replication by 50% (EC50). The selectivity of the antiviral effect is determined by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable safety profile.
Table 3: Antiviral Activity of a Substituted 1,2,4-Triazine Derivative
| Compound/Derivative | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | SI (CC50/EC50) | Reference |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][4][5][11]triazine-5,6-dicarboxylate | Influenza A (H1N1) | MDCK | 4 | >750 | 188 | [17] |
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols for the key assays mentioned in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted 1,2,4-triazine compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compounds: Serial twofold dilutions of the 1,2,4-triazine compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known amount of virus in the presence or absence of various concentrations of the 1,2,4-triazine compound and incubated for 1-2 hours to allow for virus adsorption.
-
Overlay Application: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation and Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and the EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Conclusion
Substituted 1,2,4-triazine compounds represent a highly promising class of molecules with diverse and potent biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and antiviral agents. The versatility of the 1,2,4-triazine scaffold allows for a wide range of chemical modifications, providing ample opportunities for the development of new and more effective therapeutic agents. The detailed experimental protocols included herein serve as a valuable resource for researchers to further explore the potential of this important class of heterocyclic compounds. Further investigations into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the rational design of novel 1,2,4-triazine-based drugs with improved efficacy and safety profiles.
References
- 1. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Triazine amine compounds synergistically enhance the efficacy against fluconazole-resistant Candida albicans with fluconazole by inhibiting cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Characterization of 3,5,6-Trichloro-1,2,4-triazine
For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, the accurate characterization of intermediates like 3,5,6-trichloro-1,2,4-triazine is of paramount importance. This highly reactive electrophilic compound serves as a critical building block in the synthesis of a diverse range of substituted 1,2,4-triazine derivatives with potential applications in medicinal chemistry and materials science.[1] This guide provides a comparative overview of key analytical methods for the characterization of this compound and related chlorinated triazines, offering a side-by-side comparison of technique performance, supported by generalized experimental data and detailed methodologies.
Data Presentation: Performance Comparison of Analytical Methods
| Analytical Method | Analyte/Matrix | Linearity Range | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GC-MS | Triazine Herbicides in Water | 0.5 - 100 µg/L | LOD: 0.1 pg/mL | 91 - 102 | < 10 | [2] |
| LC-MS/MS | Triazine Pesticides in Food | 1 - 500 ng/g | LOQ: 0.5 - 5 ng/g | 85 - 110 | 5 - 15 | |
| HPLC-UV | Triazine Derivatives in Reaction Mixtures | 1 - 200 µg/mL | LOD: ~0.1 µg/mL | > 95 | < 5 | [3][4] |
| ¹H and ¹³C NMR | Structural Elucidation | N/A (Qualitative) | N/A | N/A | N/A | [3][4][5] |
| FTIR | Functional Group Identification | N/A (Qualitative) | N/A | N/A | N/A | |
| Raman Spectroscopy | Quantitative Analysis of Triazines in Solution | 30 - 80% by mass | N/A | N/A | < 5 | [6] |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for several key analytical techniques suitable for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the predicted boiling point of this compound, GC-MS is a highly suitable method for its analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as acetone or dichloromethane. For trace analysis in complex matrices like soil or water, a prior liquid-liquid or solid-phase extraction (SPE) and concentration step would be necessary.
-
Instrumentation:
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, TraceGOLD TG-5SilMS), is recommended.[7][8] Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[7]
-
Injector: Splitless injection is preferred for trace analysis to maximize the transfer of analyte to the column. The injector temperature should be set to around 250°C.[7]
-
Oven Temperature Program: An initial oven temperature of 60°C, held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes, should provide good separation.[7]
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate of approximately 1.0 mL/min.[7]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for creating reproducible fragmentation patterns for library matching.
-
Data Acquisition: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used, targeting the molecular ion and characteristic fragment ions of this compound.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds and is particularly useful for monitoring reaction progress and assessing purity.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulate matter.
-
Instrumentation:
-
Column: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like chlorinated triazines.[3][4][9] Typical dimensions would be 4.6 mm internal diameter and 150-250 mm length, with a particle size of 3-5 µm.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[3][4] The addition of a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[3][4] A typical gradient might start at 5% acetonitrile and ramp up to 95% over 15 minutes.[3][4]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Detector: A UV detector set at a wavelength where the triazine ring exhibits strong absorbance (e.g., 254 nm) is suitable for detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.
-
Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as aminosubstituted triazines can exhibit poor solubility.[10] In some cases, the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to improve solubility, though this can affect chemical shifts.[10]
-
Data Acquisition:
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. For triazine derivatives, the signals for the triazine ring carbons may be broad due to the presence of rotamers, especially in substituted compounds.[5]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete connectivity of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the simplest method, where a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[7]
-
KBr Pellet: For solid samples, a small amount can be ground with potassium bromide (KBr) and pressed into a thin pellet.
-
-
Data Acquisition:
-
Scan Range: Typically from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Key Vibrations: Look for characteristic stretching and bending vibrations of the C-Cl and C=N bonds within the triazine ring.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway for its application in the synthesis of bioactive compounds.
References
- 1. This compound | 873-41-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tdx.cat [tdx.cat]
A Comparative Guide to the Structural Validation of Novel 1,2,4-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Given their therapeutic potential, the unambiguous structural validation of novel 1,2,4-triazine compounds is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the essential analytical techniques for their structural elucidation, complete with experimental data and detailed protocols.
Core Techniques for Structural Elucidation: A Comparison
The definitive structural analysis of a novel 1,2,4-triazine derivative is not reliant on a single technique but rather a synergistic combination of several spectroscopic and analytical methods. The most crucial of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[1]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, molecular framework, proton and carbon environments.[1][4] | Non-destructive, powerful for structure determination in solution, provides data on dynamics. | Requires relatively larger sample amounts (mg), solubility in deuterated solvents can be an issue.[5] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[1] | High sensitivity (µg to ng), rapid analysis, provides exact molecular formula.[6][7] | Does not provide stereochemical or connectivity information, isomers can be indistinguishable.[6] |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[8][9] | Unambiguous structure determination, provides solid-state conformation.[10][11] | Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution conformation.[1] |
Data Presentation: A Hypothetical Case Study
To illustrate the data obtained from these techniques, let's consider a hypothetical novel derivative: 3-amino-6-(4-fluorophenyl)-5-methyl-1,2,4-triazine .
Table 1: NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[1] For 1,2,4-triazine derivatives, ¹H and ¹³C NMR are used to map the molecular framework.[12]
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) | ||
| δ (ppm) | Assignment | δ (ppm) | Assignment |
| 8.05 (dd, J=8.5, 5.5 Hz, 2H) | H-2', H-6' (Ar-H) | 164.1 | C-3 (C-NH₂) |
| 7.30 (t, J=8.8 Hz, 2H) | H-3', H-5' (Ar-H) | 162.5 (d, ¹JCF=245 Hz) | C-4' (Ar-C-F) |
| 6.80 (s, 2H) | -NH₂ | 155.2 | C-6 (Triazine) |
| 2.45 (s, 3H) | -CH₃ | 148.9 | C-5 (Triazine) |
| 131.5 (d, ³JCF=8.5 Hz) | C-2', C-6' (Ar-CH) | ||
| 129.8 (d, ⁴JCF=3.0 Hz) | C-1' (Ar-C) | ||
| 115.8 (d, ²JCF=21.5 Hz) | C-3', C-5' (Ar-CH) | ||
| 12.7 | -CH₃ |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a new compound.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically forming protonated species ([M+H]⁺).[1]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Molecular Formula | C₁₀H₉FN₄ |
| Calculated [M+H]⁺ | 205.0884 |
| Measured [M+H]⁺ | 205.0881 |
| Mass Accuracy | -1.5 ppm |
Table 3: Single-Crystal X-ray Diffraction Data
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level.[1][9]
| Parameter | Value |
| Chemical Formula | C₁₀H₉FN₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541(2) |
| b (Å) | 12.113(3) |
| c (Å) | 9.325(2) |
| β (°) | 105.3(1) |
| Volume (ų) | 930.2(4) |
| Key Bond Length (C5-C6) | 1.485(3) Å |
| Dihedral Angle (Triazine-Phenyl) | 25.8° |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the spectrum using a 400-600 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[14]
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Use proton decoupling to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (nOe).[14][15] A typical acquisition may involve a 30° pulse width, a 2-second relaxation delay, and an acquisition time of 1-2 seconds over several thousand scans.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.
-
Instrument Setup: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).[6] The instrument should be calibrated beforehand to ensure high mass accuracy (typically < 5 ppm).
-
Data Analysis: The measured mass of the most intense ion (typically the [M+H]⁺ peak) is compared against the calculated exact mass for the proposed chemical formula using software to confirm the elemental composition.[7]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,2,4-triazine derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).[10] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).[1]
-
Data Collection: Mount a suitable crystal on a goniometer head.[9] Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The crystal is typically cooled to 100 K to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group.[10] Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters by full-matrix least-squares methods to obtain the final, precise 3D structure.[8]
Visualizing Workflows and Biological Context
Experimental Workflow for Structural Validation
The process of validating a novel compound follows a logical progression from synthesis to definitive structural confirmation. The workflow integrates the key analytical techniques, where the results from one method inform and corroborate the findings of another.
Hypothetical Signaling Pathway Inhibition
1,2,4-triazine derivatives are known to act as inhibitors in various signaling pathways critical to cancer cell proliferation, such as the mTOR pathway.[16] Validating the structure of a novel triazine is the first step toward understanding its potential as a targeted therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. tdx.cat [tdx.cat]
- 6. measurlabs.com [measurlabs.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fiveable.me [fiveable.me]
- 11. pulstec.net [pulstec.net]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. sc.edu [sc.edu]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Functionalized 1,2,4-Triazines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access functionalized 1,2,4-triazine derivatives is therefore of significant interest to the scientific community. This guide provides an objective comparison of three prominent synthetic strategies: a classical one-pot condensation, a modern microwave-assisted annulation, and a post-functionalization approach via direct C-H arylation. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, with detailed experimental protocols provided for each.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to functionalized 1,2,4-triazines, offering a clear comparison of their efficiency.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Notes |
| 1. One-Pot Condensation (Conventional Heating) | 1,2-Diketones, Amides, Hydrazine Hydrate | 2.5 - 6 hours | 44 - 65%[1][2] | A well-established, versatile method. Yields can be moderate. |
| 1. One-Pot Condensation (Microwave Irradiation) | 1,2-Diketones, Amides, Hydrazine Hydrate | 3 - 6 minutes | 60 - 80%[1] | Significant rate enhancement and improved yields compared to conventional heating. |
| 2. Microwave-Assisted [4+2] Annulation | Aromatic/Heteroaromatic Methyl Ketones, I₂, Thiosemicarbazide, Hydrazine | Not specified | Moderate to Good | A modern, metal-free, one-pot, three-step approach. |
| 3. Palladium-Catalyzed Direct C-H Arylation | Pre-formed (Imidazo[1,2-b][1][3][4])triazine, Aryl Bromide, Palladium Catalyst, Ligand, Base | Not specified | High (implied)[5][6][7] | Post-functionalization method for late-stage diversification. Highly regioselective. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of each synthetic route.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
One-Pot Synthesis from 1,2-Dicarbonyl Compounds[1][2]
This procedure describes the synthesis of di- and tri-substituted 1,2,4-triazines via a one-pot condensation reaction.
A. Conventional Method:
-
To a well-stirred solution of sodium tertiary-butoxide (0.01 mol) in dry benzene or THF at room temperature, add a solution of the appropriate amide (e.g., formamide, acetamide, or benzamide) (0.01 mol) in benzene.
-
Follow with the addition of the 1,2-diketone (0.01 mol). A solid, jelly-like mass may form.
-
Add 10 mL of ethanol to dissolve the solid mass.
-
Add hydrazine hydrate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with benzene, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
B. Microwave Method:
-
In a beaker, mix the amide (0.01 mol), 1,2-dicarbonyl compound (0.01 mol), and a catalytic amount of base.
-
Add hydrazine hydrate (0.015 mol) to the mixture.
-
Place the beaker in a microwave oven and irradiate for 3-6 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the mixture in a suitable solvent and wash with water.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Microwave-Assisted, Metal-Free [4+2] Annulation
This protocol outlines a one-pot, three-step synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines.
-
React the starting aromatic or heteroaromatic methyl ketone with iodine in dimethyl sulfoxide (DMSO) under microwave irradiation to oxidize the α-methyl group.
-
To the same reaction vessel, add thiosemicarbazide and K₂CO₃ for the cyclization step, and continue microwave irradiation.
-
The final step involves the addition of hydrazine for a nucleophilic substitution, again facilitated by microwave heating.
-
The resulting 5,6-substituted-3-hydrazinyl-1,2,4-triazine can be isolated after an appropriate work-up.
Palladium-Catalyzed Regioselective C-H Arylation of an Imidazo[1,2-b][1][3][4]triazine[5][6][7]
This procedure is a representative example of a direct C-H arylation for the post-functionalization of a triazine-containing heterocyclic system.
-
To a reaction vessel, add the imidazo[1,2-b][1][3][4]triazine substrate, the aryl bromide coupling partner, Pd(OAc)₂, P(tBu)₃, and K₂CO₃.
-
Add toluene as the solvent and heat the mixture to 100 °C.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
The product can be isolated and purified by crystallization from a suitable solvent system (e.g., CH₃CN/H₂O).
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed regioselective arylation of imidazo[1,2-b][1,2,4]triazine: synthesis of an alpha 2/3-selective GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,5,6-Trichloro-1,2,4-triazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential procedural guidance for the safe disposal of 3,5,6-Trichloro-1,2,4-triazine, a halogenated organic compound.
This guide outlines the necessary safety precautions, step-by-step disposal procedures, and regulatory considerations for managing this compound waste. Adherence to these protocols is critical to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a reactive, corrosive, and hazardous compound. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive set of personal protective equipment must be worn at all times when handling this substance.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] |
Emergency Procedures: In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Workflow
The proper disposal of this compound is governed by regulations for halogenated organic waste. Land disposal is generally prohibited without prior treatment. The following diagram illustrates the decision-making process for its disposal.
Step-by-Step Disposal Protocol
-
Segregation: Immediately segregate waste containing this compound as halogenated organic waste.[3][4] This is crucial as mixing with non-halogenated solvents can complicate and increase the cost of disposal.[5]
-
Containment:
-
Collect the waste in a suitable, dedicated, and clearly labeled container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]
-
The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a primary constituent.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Contact Environmental Health & Safety (EHS):
-
Notify your institution's EHS department about the waste. They will provide specific guidance based on local and national regulations and arrange for pickup.
-
-
Transportation and Final Disposal:
-
The disposal of this material must be handled by a licensed hazardous waste management company.[5]
-
The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[4] This process destroys the organic molecule. The incinerator must be equipped with flue gas scrubbing technology to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[6]
-
Regulatory Framework
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, as implemented by the Environmental Protection Agency (EPA).[7] As a halogenated organic compound, it is subject to specific land disposal restrictions, making proper treatment mandatory.
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[2]
-
Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable container for hazardous waste disposal. Use spark-proof tools.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill material must be disposed of as halogenated hazardous waste following the procedures outlined above.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Occurrence and removal of chloro-s-triazines in water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wku.edu [wku.edu]
- 5. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fortfrances.ca [fortfrances.ca]
Personal protective equipment for handling 3,5,6-Trichloro-1,2,4-triazine
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3,5,6-Trichloro-1,2,4-triazine (CAS No. 873-41-6). Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Below is a summary of the required personal protective equipment when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Inspected before use; compliant with EN 374 standard.[1] | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | To protect against chemical splashes and dust.[1] |
| Skin and Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] | To prevent skin exposure to the chemical.[1] |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation is experienced.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
The chemical and its container must be disposed of as hazardous waste.[1] Follow all federal, state, and local regulations for chemical waste disposal.
Caption: Disposal Plan for this compound.
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
For spills, evacuate the area and ensure adequate ventilation.[1] Use personal protective equipment and spark-proof tools for cleanup.[1] Collect the spilled material in a suitable, closed container for disposal.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
